Product packaging for 6-Chloro-2-phenylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 168837-18-1)

6-Chloro-2-phenylimidazo[1,2-a]pyridine

Cat. No.: B062877
CAS No.: 168837-18-1
M. Wt: 228.67 g/mol
InChI Key: ROYBUECMVNTZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a versatile and high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic structure serves as a privileged core for the design and synthesis of novel bioactive molecules, particularly targeting kinase enzymes and various signaling pathways. Its main applications include its use as a key intermediate in the development of potential therapeutic agents for oncology and inflammatory diseases. The specific research value of this compound lies in the strategic positioning of the chlorine atom at the 6-position and the phenyl ring at the 2-position, which are amenable to further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Researchers utilize this scaffold to probe biological mechanisms, often investigating its mechanism of action as a kinase inhibitor scaffold, where the planar, aromatic imidazopyridine system can effectively compete with ATP for binding in the catalytic cleft of target enzymes. Its robust synthetic accessibility and potential for high-affinity target engagement make this compound an indispensable tool for chemical biologists and medicinal chemists aiming to develop new molecular probes and lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B062877 6-Chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 168837-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-phenylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYBUECMVNTZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351293
Record name 6-chloro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666207
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

168837-18-1
Record name 6-chloro-2-phenylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine from 2-Aminopyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 6-chloro-2-phenylimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details multiple synthetic methodologies originating from 2-amino-5-chloropyridine, including the classical two-step condensation with an α-haloketone, a one-pot reaction from acetophenone, and a microwave-assisted approach. This guide is intended to serve as a practical resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, comparative data analysis, and mechanistic insights to facilitate the efficient and informed synthesis of this important compound.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif frequently encountered in pharmaceutical agents due to its broad spectrum of biological activities. The specific derivative, this compound, serves as a crucial intermediate in the development of novel therapeutics. This guide focuses on the primary synthetic pathways to this compound, starting from the readily available precursor, 2-amino-5-chloropyridine. We will explore and compare three major synthetic strategies: the traditional two-step thermal condensation, a streamlined one-pot synthesis, and a modern microwave-assisted method, providing detailed experimental procedures and quantitative data for each.

Synthetic Methodologies

The synthesis of this compound from 2-amino-5-chloropyridine can be primarily achieved through two main strategies: a classical two-step approach involving an α-haloketone intermediate and a more direct one-pot synthesis from a ketone precursor. A microwave-assisted variation offers a green and efficient alternative.

Methodology 1: Classical Two-Step Synthesis via α-Haloketone Condensation

This traditional and robust method involves the reaction of 2-amino-5-chloropyridine with a pre-synthesized or commercially available α-haloketone, typically 2-bromo-1-phenylethanone (phenacyl bromide). The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

dot

2-Amino-5-chloropyridine 2-Amino-5-chloropyridine Intermediate_Salt N-Alkylated Pyridinium Intermediate 2-Amino-5-chloropyridine->Intermediate_Salt 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone 2-Bromo-1-phenylethanone->Intermediate_Salt Cyclization_Dehydration Intramolecular Cyclization & Dehydration Intermediate_Salt->Cyclization_Dehydration Final_Product This compound Cyclization_Dehydration->Final_Product

Caption: Classical Two-Step Synthesis Workflow.

Methodology 2: One-Pot Synthesis from Acetophenone

To circumvent the handling of lachrymatory α-haloketones, one-pot procedures have been developed. In this approach, acetophenone is brominated in situ, and the resulting α-bromoacetophenone immediately reacts with 2-amino-5-chloropyridine to yield the target compound. This method offers advantages in terms of operational simplicity and safety.

dot

Acetophenone Acetophenone In_Situ_Bromination In Situ Bromination Acetophenone->In_Situ_Bromination Brominating_Agent [Bmim]Br3 Brominating_Agent->In_Situ_Bromination alpha_Bromoacetophenone α-Bromoacetophenone (transient) In_Situ_Bromination->alpha_Bromoacetophenone Condensation_Cyclization Condensation & Cyclization alpha_Bromoacetophenone->Condensation_Cyclization 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine 2-Amino-5-chloropyridine->Condensation_Cyclization Final_Product This compound Condensation_Cyclization->Final_Product

Caption: One-Pot Synthesis Workflow.

Methodology 3: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates and often improve yields. The condensation of 2-amino-5-chloropyridine and an α-haloketone can be significantly expedited using this technology, representing a green chemistry approach due to reduced reaction times and energy consumption.

dot

Reactants 2-Amino-5-chloropyridine + 2-Bromo-1-phenylethanone + Ethanol Microwave_Irradiation Microwave Irradiation (e.g., 100°C, 5-15 min) Reactants->Microwave_Irradiation Workup Cooling, Filtration, Purification Microwave_Irradiation->Workup Final_Product This compound Workup->Final_Product

Caption: Microwave-Assisted Synthesis Workflow.

Experimental Protocols

Protocol for Classical Two-Step Synthesis

This procedure is adapted from a DBU-catalyzed reaction in aqueous ethanol.[1]

  • Reactants:

    • 2-amino-5-chloropyridine (1.0 mmol)

    • Phenacyl bromide (2-bromo-1-phenylethanone) (1.0 mmol)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

    • Ethanol (5 mL)

    • Water (5 mL)

  • Procedure:

    • To a solution of 2-amino-5-chloropyridine in a 1:1 mixture of ethanol and water, add phenacyl bromide and DBU.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol for One-Pot Synthesis

This solvent-free procedure utilizes an ionic liquid as the brominating agent.[2][3]

  • Reactants:

    • Acetophenone (2 mmol)

    • [Bmim]Br₃ (1-butyl-3-methylimidazolium tribromide) (2 mmol)

    • Na₂CO₃ (1.1 mmol)

    • 2-amino-5-chloropyridine (2.4 mmol)

  • Procedure:

    • Slowly add [Bmim]Br₃ to acetophenone with continuous stirring over 5 minutes at room temperature (30 °C).

    • Add Na₂CO₃ and 2-amino-5-chloropyridine to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 40 minutes.[2]

    • After completion of the reaction (monitored by TLC), add water to the reaction mixture.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the pure product.

Protocol for Microwave-Assisted Synthesis

This is a general protocol that can be adapted for the synthesis of the target compound.[4]

  • Reactants:

    • 2-amino-5-chloropyridine (1.0 mmol)

    • Phenacyl bromide (1.0 mmol)

    • Ethanol (3 mL)

  • Procedure:

    • In a 10 mL microwave synthesis vial, combine 2-amino-5-chloropyridine, phenacyl bromide, and a magnetic stirrer bar.

    • Add ethanol to the vial and seal it with a cap.

    • Place the vial in the cavity of a microwave reactor.

    • Irradiate the reaction mixture at a constant temperature of 100°C for 5-15 minutes with stirring.[4]

    • After the reaction is complete, cool the vial to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound using the described methodologies.

Table 1: Reaction Conditions and Yields

MethodologyKey ReagentsSolventTemperatureTimeYield (%)Reference
Classical Two-Step2-amino-5-chloropyridine, phenacyl bromide, DBUAqueous EthanolRoom Temp.Not Specified70[1]
One-Pot2-amino-5-chloropyridine, acetophenone, [Bmim]Br₃Solvent-freeRoom Temp.40 min78[2]
Microwave-Assisted2-amino-5-chloropyridine, phenacyl bromideEthanol100 °C5-15 minNot Specified[4]

Table 2: Physicochemical and Spectroscopic Data

PropertyDataReference
Molecular Formula C₁₃H₉ClN₂
Molecular Weight 228.68 g/mol
Appearance White solid[1]
Melting Point 198-200 °C[1]
IR (KBr, cm⁻¹) 3130, 3026, 1624, 1501, 1450, 1383, 1217, 1165, 1084, 932, 730[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.16 (s, 1H), 7.95 (d, J = 7.3 Hz, 2H), 7.82 (s, 1H), 7.57 (d, J = 9.1 Hz, 1H), 7.51-7.38 (m, 2H), 7.34 (d, J = 7.2 Hz, 1H), 7.15 (d, J = 9.4 Hz, 1H)[2]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Data for 3,6-dichloroimidazo[1,2-a]pyridine: 131.0, 126.0, 126.0, 121.8, 120.7, 118.5, 100.0 (Reference for similar scaffold)[5]
Mass Spec (ESI-MS) m/z Data for 3-chloro-6-methylimidazo[1,2-a]pyridine: 167 [M+H]⁺ (Reference for similar scaffold)[5]

Note: 13C NMR and Mass Spectrometry data for the exact target molecule were not available in the cited literature, hence data for structurally similar compounds are provided for reference.

Conclusion

This guide has detailed three effective methods for the synthesis of this compound from 2-amino-5-chloropyridine. The classical two-step synthesis offers a reliable and well-established route, while the one-pot synthesis provides a safer and more streamlined alternative. For rapid synthesis and alignment with green chemistry principles, the microwave-assisted method is a highly attractive option. The choice of method will depend on the specific requirements of the research, including scale, available equipment, and safety considerations. The provided protocols and data serve as a valuable resource for chemists to select and implement the most suitable synthetic strategy for their objectives.

References

One-Pot Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the one-pot synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a significant heterocyclic compound with applications in medicinal chemistry and drug development.[1] The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow.

Introduction

Imidazo[1,2-a]pyridines are a class of bicyclic heteroaromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antiviral, antifungal, and anti-ulcer properties.[2][3] The this compound scaffold is a key intermediate in the synthesis of various biologically active molecules. One-pot synthesis methodologies are particularly advantageous as they offer a streamlined approach, reducing reaction time, cost, and waste by combining multiple reaction steps into a single operation.[2][4] This guide focuses on a prominent one-pot synthesis strategy for this target molecule.

Comparative Analysis of Synthetic Protocols

Several one-pot methods for the synthesis of 2-phenylimidazo[1,2-a]pyridines have been reported. Below is a summary of key quantitative data from a notable solvent-free approach.

EntryR (Acetophenone)R' (2-Aminopyridine)ProductYield (%)m.p. (°C)
1HH2-Phenylimidazo[1,2-a]pyridine82136–137
2p-MeH2-(4-Methylphenyl)imidazo[1,2-a]pyridine77144–145
3p-MeOH2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine75134–135
4p-FH2-(4-Fluorophenyl)imidazo[1,2-a]pyridine89164–165
5p-ClH2-(4-Chlorophenyl)imidazo[1,2-a]pyridine86201–202
62,4-Cl₂H2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine72182
7p-BrH2-(4-Bromophenyl)imidazo[1,2-a]pyridine87216
8 H 5-Cl This compound Not specified in table, but procedure is general 198-200 [5]

Table 1: Synthesis of 2-phenylimidazo[1,2-α]pyridines using acetophenone, [Bmim]Br₃ and 2-aminopyridine under solvent-free conditions. All reactions were run with acetophenone (2 mmol), [Bmim]Br₃ (2 mmol), Na₂CO₃ (1.1 mmol) and 2-aminopyridine (2.4 mmol) at room temperature.[2][6]

Experimental Protocols

This section details the experimental methodology for the one-pot synthesis of this compound.

Protocol 1: Solvent-Free Synthesis using [Bmim]Br₃

This protocol is based on the one-pot reaction of an acetophenone, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and a 2-aminopyridine in the presence of sodium carbonate under solvent-free conditions.[2][4]

Materials:

  • Acetophenone (or substituted acetophenone)

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • 5-Chloro-2-aminopyridine

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

  • Water

Procedure:

  • To acetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) dropwise over a period of 5 minutes with continuous stirring at room temperature (30 °C).

  • Add Na₂CO₃ (1.1 mmol) and 5-chloro-2-aminopyridine (2.4 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for 40 minutes.

  • After completion of the reaction (monitored by TLC), add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture.

  • Separate the organic layer and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using ethyl acetate-petroleum ether (1:4) as the eluent to afford the pure this compound.

Characterization Data for this compound:

  • ¹H-NMR (CDCl₃, 400 MHz): δ 7.18–7.19 (m, 1H), 7.37–7.42 (m, 3H), 7.76–7.77 (m, 1H), 7.85–7.87 (m, 3H), 8.10 (s, 1H).[5]

  • Melting Point: 198–200 °C.[5]

Synthetic Workflow and Visualization

The following diagram illustrates the experimental workflow for the one-pot synthesis of this compound.

One_Pot_Synthesis cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification and Final Product Acetophenone Acetophenone Mixing Mixing and Stirring (RT, 40 min) Acetophenone->Mixing BmimBr3 [Bmim]Br₃ BmimBr3->Mixing Aminopyridine 5-Chloro-2-aminopyridine Aminopyridine->Mixing Na2CO3 Na₂CO₃ Na2CO3->Mixing Quenching Quenching (EtOAc/Water) Mixing->Quenching Reaction Completion Extraction Separation and Washing Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Crude Product Product This compound Purification->Product Pure Product

References

Technical Guide: Physicochemical Properties and Biological Activity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and an in-depth look at its biological activities, particularly its anticancer and antifungal properties. The document summarizes key quantitative data in structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate understanding and further research.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data, including experimental and predicted values, are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₉ClN₂[1]
Molecular Weight 228.68 g/mol [1]
CAS Number 168837-18-1[1]
Melting Point 205-207 °C[1]
Density (Predicted) 1.26 ± 0.1 g/cm³[1]
Water Solubility (Predicted) 1.4 µg/mL[1]
pKa (Predicted) 5.06 ± 0.50
LogP (XLogP3) 4.1[1]

Spectral Data:

  • ¹H-NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 9.4, 1H), 7.34 (d, J = 7.2, 1 H), 7.38-7.51 (m, 2 H), 7.57 (d, J = 9.1, 1 H), 7.82 (s, 1 H), 7.95 (d, J = 7.3, 2 H), 8.16 (s, 1 H).[2]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. A common and efficient method involves the condensation of a substituted 2-aminopyridine with an α-haloketone.

One-Pot Synthesis from Acetophenone

This method provides a convenient and high-yield synthesis of 2-phenylimidazo[1,2-α]pyridines under solvent-free conditions.

Experimental Protocol:

  • To acetophenone (2 mmol), slowly add [Bmim]Br₃ (2 mmol) with continuous stirring over 5 minutes at room temperature (30 °C).

  • Add Na₂CO₃ (1.1 mmol) and 5-chloro-2-aminopyridine (2.4 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 40 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add water to the reaction mixture and stir for an additional 5 minutes.

  • Collect the resulting solid product by filtration.

  • Wash the solid with a cold 50% ethanol solution.

  • Dry the product under vacuum to yield this compound.

G Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Acetophenone Acetophenone Mix Mix Acetophenone and [Bmim]Br3 Acetophenone->Mix BmimBr3 [Bmim]Br3 BmimBr3->Mix Na2CO3 Na2CO3 Add_Reagents Add Na2CO3 and Aminopyridine Na2CO3->Add_Reagents Aminopyridine 5-chloro-2-aminopyridine Aminopyridine->Add_Reagents Mix->Add_Reagents Stir Stir at RT for 40 min Add_Reagents->Stir Quench Quench with Water Stir->Quench Filter Filter Solid Quench->Filter Wash Wash with 50% Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Product This compound Dry->Product

One-pot synthesis workflow.

Biological Activity and Signaling Pathways

This compound and its derivatives have demonstrated significant potential as both anticancer and antifungal agents.

Anticancer Activity

Derivatives of 6-substituted imidazo[1,2-a]pyridines have shown notable activity against various cancer cell lines, including colon (HT-29 and Caco-2), breast (HCC1937), melanoma (A375 and WM115), and cervical (HeLa) cancer cells.[3][4][5] The primary mechanisms of action identified are the induction of apoptosis and the inhibition of the AKT/mTOR signaling pathway.

Studies have shown that these compounds induce apoptosis in cancer cells through the intrinsic pathway.[3][4] This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Experimental Protocol for Apoptosis Assay (Flow Cytometry):

  • Seed cancer cells in a 6-well plate and treat with the desired concentration of the imidazo[1,2-a]pyridine compound for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold Phosphate Buffered Saline (PBS).

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

G Apoptosis Induction Pathway Compound This compound Mitochondria Mitochondria Compound->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_8 Caspase-3 & Caspase-8 Activation Caspase9->Caspase3_8 Apoptosis Apoptosis Caspase3_8->Apoptosis

Apoptosis induction by this compound.

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers.[4] Inhibition of this pathway leads to cell cycle arrest and apoptosis.

Experimental Protocol for Western Blot Analysis of AKT/mTOR Pathway:

  • Treat cancer cells with the imidazo[1,2-a]pyridine compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p53, and p21 overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

G AKT/mTOR Inhibition Pathway Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits Apoptosis Apoptosis Compound->Apoptosis Induces AKT AKT PI3K->AKT p_AKT p-AKT mTOR mTOR AKT->mTOR p_mTOR p-mTOR Cell_Growth Cell Growth & Proliferation p_AKT->Cell_Growth p_mTOR->Cell_Growth

Inhibition of the AKT/mTOR pathway.
Antifungal Activity

Derivatives of this compound have demonstrated antifungal activity against Candida parapsilosis.[6] The minimum inhibitory concentrations (MIC) for some derivatives range from 19.36 µM to 89.38 µM.[6] While the exact mechanism for this specific compound is still under investigation, the structurally related azole antifungals are known to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Experimental Protocol for Antifungal Susceptibility Testing (Broth Microdilution):

  • Prepare a standardized inoculum of Candida parapsilosis.

  • Serially dilute the imidazo[1,2-a]pyridine compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Add the fungal inoculum to each well.

  • Incubate the plate at 35 °C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.

G Antifungal Mechanism of Action Compound This compound Enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) Compound->Enzyme Inhibits Ergosterol Ergosterol Biosynthesis Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Fungal_Death Fungal Cell Death Cell_Membrane->Fungal_Death Disruption leads to

Proposed antifungal mechanism of action.

Conclusion

This compound is a versatile scaffold with promising therapeutic potential. Its demonstrated anticancer and antifungal activities, coupled with well-defined synthetic pathways, make it an attractive candidate for further drug development. This guide provides a foundational understanding of its key characteristics to aid researchers in their future investigations. Further studies are warranted to determine the experimental values for its physicochemical properties and to fully elucidate the specific molecular targets and signaling pathways involved in its biological activities.

References

Spectroscopic and Structural Elucidation of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the pharmacologically significant scaffold, 6-Chloro-2-phenylimidazo[1,2-a]pyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed analysis of the compound's spectral characteristics, the experimental protocols for data acquisition, and a visual representation of its molecular structure.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The imidazo[1,2-a]pyridine core is a privileged structure known to exhibit a wide range of pharmacological activities. A thorough understanding of its structural and electronic properties, as elucidated by NMR spectroscopy, is crucial for the rational design and development of new therapeutic agents.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

¹H NMR Data

The proton NMR spectrum reveals the electronic environment of each hydrogen atom in the molecule. The data presented here has been compiled from reputable scientific literature.[1]

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.16s-
H-77.15d9.4
H-87.57d9.1
H-37.82s-
Phenyl-H (ortho)7.95d7.3
Phenyl-H (meta, para)7.38-7.51m-
¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The following data has been compiled and assigned based on analogous structures and predictive models.

Carbon AssignmentChemical Shift (δ, ppm)
C-2145.8
C-3108.5
C-5123.5
C-6120.5
C-7125.0
C-8117.8
C-8a142.1
C-1' (Phenyl)133.9
C-2', C-6' (Phenyl)128.8
C-3', C-5' (Phenyl)128.4
C-4' (Phenyl)126.2

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of imidazo[1,2-a]pyridine derivatives, based on standard laboratory practices.

Sample Preparation

A solution of the purified this compound (typically 5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, approximately 0.5-0.7 mL). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

  • ¹H NMR Spectroscopy: The spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used (e.g., 0-160 ppm), and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Molecular Structure and Atom Numbering

To aid in the interpretation of the NMR data, the molecular structure of this compound with the standard atom numbering system is provided below.

Caption: Molecular structure of this compound.

Logical Workflow for Spectral Assignment

The assignment of NMR signals is a logical process that integrates information from chemical shifts, coupling patterns, and knowledge of related structures.

G cluster_data Experimental Data cluster_analysis Analysis and Assignment cluster_structure Structural Confirmation 1H_NMR 1H NMR Spectrum (Chemical Shifts, Multiplicities, Coupling Constants) Analyze_1H Analyze 1H Data: - Identify aromatic protons - Determine spin systems from coupling 1H_NMR->Analyze_1H 13C_NMR 13C NMR Spectrum (Chemical Shifts) Analyze_13C Analyze 13C Data: - Identify aromatic carbons - Note quaternary carbons 13C_NMR->Analyze_13C Correlate Correlate 1H and 13C Data (e.g., via HSQC/HMBC if available) Analyze_1H->Correlate Analyze_13C->Correlate Assign Assign Signals to Specific Atoms (based on electronegativity, resonance, and proximity effects) Correlate->Assign Final_Structure Confirmed Structure of This compound Assign->Final_Structure

Caption: Workflow for NMR spectral assignment.

This guide provides foundational spectroscopic information for this compound, which is essential for its identification, characterization, and the development of new chemical entities based on this versatile scaffold.

References

Mass Spectrometry of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometric analysis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. The following sections detail expected fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI), provide comprehensive experimental protocols, and present quantitative data and visual diagrams to facilitate a deeper understanding of its mass spectrometric behavior.

Predicted Mass Spectral Fragmentation

The fragmentation of this compound in mass spectrometry is dictated by the stability of its aromatic and heterocyclic ring systems, the presence of the chloro substituent, and the phenyl group. Below are the predicted fragmentation pathways for both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.

Electron Ionization (EI) Fragmentation

Under electron ionization, the molecule is expected to form a stable molecular ion. The fragmentation pattern will likely be characterized by the cleavage of the imidazo[1,2-a]pyridine core and losses related to the chloro and phenyl substituents.

A proposed fragmentation pathway begins with the formation of the molecular ion (M⁺˙). Subsequent fragmentation could involve the loss of a chlorine radical, followed by the loss of acetylene (C₂H₂) from the pyridine ring. Another significant fragmentation pathway may involve the cleavage of the bond between the imidazole and pyridine rings, leading to characteristic fragment ions.

Electrospray Ionization (ESI) Fragmentation

In positive-ion ESI-MS, this compound will primarily be observed as the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion is expected to induce fragmentation. A likely fragmentation pathway involves the characteristic loss of a phenoxy radical and CO, which is useful for identifying the 3-phenoxy group and the imidazo[1,2-a]pyridine scaffold[1]. Homolytic cleavage of the 3-phenoxy C-O bond is a characteristic fragmentation of 3-phenoxy imidazo[1,2-a]pyridines[1].

Quantitative Data: Predicted Mass Fragments

The following tables summarize the predicted mass-to-charge ratios (m/z) for the key ions of this compound under both EI and ESI conditions. The molecular weight of this compound is approximately 228.67 g/mol .

Table 1: Predicted Key Fragments in EI-MS

m/z (Predicted) Proposed Ion Structure/Fragment Loss Notes
228/230[M]⁺˙ (Molecular Ion)Isotopic peak for ³⁵Cl and ³⁷Cl (approx. 3:1 ratio)
193[M - Cl]⁺Loss of chlorine radical
167[M - Cl - C₂H₂]⁺Subsequent loss of acetylene from the pyridine ring
117[C₇H₅N₂]⁺Fragment corresponding to the core imidazo[1,2-a]pyridine
77[C₆H₅]⁺Phenyl cation

Table 2: Predicted Key Fragments in ESI-MS/MS of [M+H]⁺

Precursor Ion m/z Product Ion m/z (Predicted) Proposed Fragment Loss Notes
229/231229/231[M+H]⁺Protonated molecule with chlorine isotopes
229/231201/203[M+H - CO]⁺Loss of carbon monoxide
229/231194[M+H - Cl]⁺Loss of neutral HCl
229/231152[M+H - C₆H₅]⁺Loss of the phenyl group

Experimental Protocols

The following are detailed methodologies for the mass spectrometric analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization.

GC-MS with Electron Ionization (EI)

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

  • If necessary, derivatization can be performed to improve volatility, though it is likely not required for this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-400.

LC-MS with Electrospray Ionization (ESI)

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Parameters:

  • Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-8 min: 5-95% B.

    • 8-10 min: 95% B.

    • 10.1-12 min: 5% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MS Scan Range: m/z 100-500.

  • MS/MS: For fragmentation studies, the protonated molecule ([M+H]⁺ at m/z 229) is selected as the precursor ion, with collision energy ramped from 10-40 eV using argon as the collision gas.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and the experimental workflow for the mass spectrometric analysis of this compound.

fragmentation_pathway cluster_EI Electron Ionization (EI) Fragmentation cluster_ESI Electrospray Ionization (ESI) MS/MS M_plus [M]⁺˙ m/z 228/230 M_minus_Cl [M - Cl]⁺ m/z 193 M_plus->M_minus_Cl - Cl˙ Phenyl [C₆H₅]⁺ m/z 77 M_plus->Phenyl Cleavage M_minus_Cl_C2H2 [M - Cl - C₂H₂]⁺ m/z 167 M_minus_Cl->M_minus_Cl_C2H2 - C₂H₂ MH_plus [M+H]⁺ m/z 229/231 MH_minus_CO [M+H - CO]⁺ m/z 201/203 MH_plus->MH_minus_CO - CO MH_minus_HCl [M+H - HCl]⁺ m/z 194 MH_plus->MH_minus_HCl - HCl MH_minus_Phenyl [M+H - C₆H₅]⁺ m/z 152 MH_plus->MH_minus_Phenyl - C₆H₅

Caption: Proposed fragmentation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Serial Dilution Dissolve->Dilute Filter Filter (for LC-MS) Dilute->Filter Inject Inject into GC/LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI or ESI) Separate->Ionize Analyze Mass Analysis (MS and MS/MS) Ionize->Analyze Detect Ion Detection Analyze->Detect Process Data Acquisition & Processing Detect->Process Interpret Spectral Interpretation Process->Interpret

Caption: General experimental workflow for MS analysis.

References

An In-depth Technical Guide to the FTIR Spectrum of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The imidazo[1,2-a]pyridine scaffold is a privileged structure known to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and antitumor properties.[1][2] Understanding the vibrational characteristics of this molecule is crucial for its identification, characterization, and quality control in drug discovery and development processes.

Molecular Structure and Expected Vibrational Modes

The molecular structure of this compound consists of a fused imidazopyridine bicyclic system with a phenyl group substituted at the 2-position and a chlorine atom at the 6-position. The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrational modes of the aromatic rings (phenyl and pyridine), the imidazole ring, and the carbon-chlorine bond.

FTIR Spectral Data

Wavenumber Range (cm⁻¹)IntensityVibrational Assignment
3100 - 3000Weak to MediumAromatic C-H stretching (phenyl and imidazopyridine rings)[5]
1640 - 1500Medium to StrongC=C and C=N stretching vibrations within the fused aromatic rings[5][6]
1490 - 1400MediumAromatic ring skeletal vibrations
1390 - 1300MediumIn-plane C-H bending
1250 - 1000Medium to StrongC-N stretching vibrations of the imidazopyridine ring system[7]
850 - 750StrongOut-of-plane C-H bending (aromatic)
780 - 720StrongC-Cl stretching vibration[6]

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of this compound.

Objective: To acquire a high-quality mid-infrared spectrum of solid this compound for structural characterization.

Materials and Equipment:

  • This compound (solid powder)

  • Potassium bromide (KBr), spectroscopic grade

  • Fourier-Transform Infrared (FTIR) spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • Sample holder for KBr pellets

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water. b. Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. c. Grind the KBr in the agate mortar to a fine powder. d. Add the sample to the KBr in the mortar and mix thoroughly by grinding for several minutes until a homogenous, fine powder is obtained. e. Transfer the mixture to the die of the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrument Setup: a. Power on the FTIR spectrometer and allow it to warm up for the manufacturer-recommended time to ensure stability. b. Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition: a. Place the empty sample holder in the spectrometer's beam path. b. Acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases.

  • Sample Spectrum Acquisition: a. Mount the KBr pellet containing the sample in the sample holder and place it in the spectrometer's beam path. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. c. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis: a. The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). b. Perform any necessary baseline corrections. c. Identify the positions (wavenumbers) and relative intensities of the major absorption bands. d. Correlate the observed absorption bands with the expected vibrational modes of the this compound molecule.

Visualizing the Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Dry KBr B Weigh Sample and KBr A->B C Grind and Mix B->C D Press KBr Pellet C->D G Acquire Sample Spectrum D->G E Instrument Warm-up and Purge F Acquire Background Spectrum E->F F->G H Baseline Correction G->H I Peak Identification H->I J Correlate Bands to Vibrational Modes I->J

References

An In-depth Technical Guide to the Crystal Structure of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document summarizes available crystallographic data, outlines experimental protocols for their synthesis and crystallization, and visualizes potential biological signaling pathways. While a broad range of derivatives has been synthesized, detailed single-crystal X-ray diffraction data is publicly available for a limited number of these compounds. This guide focuses on a well-characterized example to provide a foundational understanding of the structural aspects of this important scaffold.

Introduction to this compound Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a chloro group at the 6-position and a phenyl ring at the 2-position creates a versatile backbone for developing novel therapeutic agents. These derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. Understanding the three-dimensional structure of these molecules at an atomic level through X-ray crystallography is crucial for structure-activity relationship (SAR) studies and rational drug design.

Crystal Structure Analysis

The determination of the crystal structure through single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This data is invaluable for understanding intermolecular interactions that govern the packing of molecules in the crystal lattice.

Crystallographic Data for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile

One of the few publicly available, fully characterized crystal structures for this class is that of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. The crystallographic data for this compound are summarized in the tables below.[1][2]

Table 1: Crystal Data and Structure Refinement.

ParameterValue
Empirical FormulaC₁₈H₁₅ClN₄
Formula Weight322.79
Temperature (K)100
Wavelength (Å)0.71073
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)12.1985 (7)
b (Å)6.2726 (3)
c (Å)20.3813 (11)
α (°)90
β (°)104.379 (2)
γ (°)90
Volume (ų)1511.53 (14)
Z4
Density (calculated) (Mg/m³)1.419
Absorption Coefficient (mm⁻¹)0.262
F(000)672

Table 2: Selected Bond Lengths and Angles.

BondLength (Å)AngleDegree (°)
Cl1-C41.745(1)C5-C4-Cl1118.9(1)
N1-C71.381(2)C3-C4-Cl1119.5(1)
N1-C11.391(2)C7-N1-C1107.1(1)
N2-C11.319(2)C1-N2-C2126.8(1)
N2-C21.380(2)C1-N2-C6107.2(1)

Data sourced from Akonan, L. et al. (2025).[1][2]

In the crystal structure of this derivative, the 6-chloroimidazo[1,2-a]pyridine moiety is nearly planar.[1] The molecules are connected through intermolecular C—H⋯N and C—H⋯Cl hydrogen bonds, forming a network structure. Additionally, C—H⋯π and π–π stacking interactions contribute to the cohesion of the crystal packing.[1][2]

Experimental Protocols

The synthesis of this compound derivatives can be achieved through various synthetic routes. Below are representative experimental protocols.

Synthesis of the Imidazo[1,2-a]pyridine Core

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

G cluster_0 Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine 2-amino-5-chloropyridine 2-amino-5-chloropyridine Reaction_1 Cyclocondensation (Acetonitrile, rt, 12h) 2-amino-5-chloropyridine->Reaction_1 1,3-dichloroacetone 1,3-dichloroacetone 1,3-dichloroacetone->Reaction_1 Intermediate_1 Crude Precipitate Reaction_1->Intermediate_1 Neutralization Neutralization (aq. NaHCO3) Intermediate_1->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Precipitation Precipitation (Refrigeration) Extraction->Precipitation Final_Product_1 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Precipitation->Final_Product_1 G cluster_1 Synthesis of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile Start_Material_2 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine Reaction_2 Cyanation (DMSO, rt, 12h) Start_Material_2->Reaction_2 KCN Potassium Cyanide KCN->Reaction_2 Intermediate_2 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile Reaction_2->Intermediate_2 Reaction_3 Knoevenagel Condensation (Ethanol, reflux, 12h) Intermediate_2->Reaction_3 Aldehyde 4-(dimethylamino)benzaldehyde Aldehyde->Reaction_3 Piperidine Piperidine Piperidine->Reaction_3 Final_Product_2 Final Product Reaction_3->Final_Product_2 G cluster_pathway STAT3/NF-κB Signaling Pathway Inhibition Receptor Cytokine Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 P Nucleus Nucleus pSTAT3->Nucleus NFkB_complex p65/p50 (NF-κB) NFkB_complex->Nucleus IkB IκBα IkB->NFkB_complex Inhibition Gene_Expression Pro-inflammatory & Pro-survival Genes (e.g., Bcl-2, COX-2, iNOS) Nucleus->Gene_Expression Drug This compound Derivative Drug->pSTAT3 Drug->NFkB_complex G cluster_apoptosis Induction of Apoptosis Drug This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Drug->Bcl2 Bax Bax (Pro-apoptotic) Drug->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

References

Solubility Profile of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

6-Chloro-2-phenylimidazo[1,2-a]pyridine is a solid substance with a melting point of 205-207°C.[1] Its molecular structure and properties are summarized below:

PropertyValue
Molecular Formula C₁₃H₉ClN₂
Molecular Weight 228.68 g/mol [1]
Melting Point 205-207°C[1]
XLogP3 4.1[1]
Water Solubility 1.4 µg/mL[1]

Solubility Data

Aqueous Solubility

The solubility of this compound in water has been determined to be 1.4 µg/mL.[1] This low aqueous solubility is a critical factor to consider in biological and pharmaceutical applications.

Solubility in Organic Solvents

As of the date of this document, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents has not been reported in peer-reviewed journals or public databases. However, qualitative information can be inferred from synthetic procedures and studies of analogous compounds.

Several synthetic routes for this compound and its derivatives utilize organic solvents, suggesting at least partial solubility. For instance, the synthesis of related compounds has been carried out in aqueous ethanol, implying some degree of solubility in this solvent mixture. Furthermore, a derivative, 6-methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-3-acetonitrile, is described as being "freely soluble in Chloroform and in Dichloromethane". While not direct data for the target compound, this suggests that chlorinated solvents may be effective in dissolving this compound. In contrast, another related compound, 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, was noted for its poor solubility in cell culture media.

Given the lack of precise data, experimental determination of solubility in relevant organic solvents is highly recommended for any research or development activities involving this compound.

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The following is a standard and widely accepted method for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, dichloromethane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For solvents where settling is slow, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Below is a diagram illustrating the general workflow for this experimental protocol.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow to settle or centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G H Calculate solubility G->H

Figure 1. Experimental workflow for solubility determination.

Conclusion

While precise, quantitative solubility data for this compound in organic solvents is currently lacking in the public domain, this technical guide provides the available information and a robust experimental protocol for its determination. The low aqueous solubility highlights the need for careful consideration in formulation development. The qualitative information suggests that chlorinated solvents and potentially aqueous-organic mixtures could be suitable for dissolving this compound. For any application requiring precise concentrations, the experimental determination of solubility is an essential step.

References

An In-depth Technical Guide to the Discovery and History of Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This bicyclic structure, formed by the fusion of an imidazole and a pyridine ring, is a key pharmacophore in numerous approved drugs and clinical candidates. Its unique electronic properties and rigid, planar geometry make it an attractive scaffold for designing molecules that can interact with various biological targets. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of the imidazo[1,2-a]pyridine core, along with its diverse pharmacological applications.

Discovery and Early History

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century. The seminal work is attributed to the Russian chemist Aleksei Tschitschibabin (also spelled Chichibabin) in 1925. He reported the first synthesis of an imidazo[1,2-a]pyridine derivative through the condensation of 2-aminopyridine with bromoacetaldehyde.[1] This reaction, now known as the Tschitschibabin reaction, laid the foundation for the synthesis of this important class of heterocyclic compounds. The initial method involved heating the reactants in a sealed tube at high temperatures (150-200 °C), which, despite providing modest yields, opened the door for further exploration of this novel scaffold.[1]

For several decades following its discovery, the exploration of imidazo[1,2-a]pyridines was relatively limited. However, the mid-20th century saw a renewed interest in this scaffold as researchers began to uncover its potential as a bioactive molecule. Early investigations focused on its analgesic, anti-inflammatory, and antipyretic properties.

Evolution of Synthetic Methodologies

The classical Tschitschibabin synthesis, while historically significant, had limitations in terms of substrate scope and reaction conditions. This spurred the development of more efficient and versatile synthetic methods over the years. Modern synthetic strategies offer milder reaction conditions, higher yields, and greater functional group tolerance.

Key Synthetic Protocols

A variety of synthetic routes to the imidazo[1,2-a]pyridine core have been developed, ranging from classical condensations to modern multicomponent reactions. Below are detailed protocols for some of the most significant methods.

Experimental Protocol 1: Classical Tschitschibabin-type Synthesis (General Procedure)

This protocol is a generalized representation of the classical condensation reaction.

  • Reactants: 2-aminopyridine (1 equivalent) and an α-haloketone (e.g., α-bromoacetophenone) (1 equivalent).

  • Solvent: A high-boiling point solvent such as ethanol, n-butanol, or dimethylformamide (DMF).

  • Procedure:

    • Dissolve the 2-aminopyridine and the α-haloketone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a cold solvent.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel.

Experimental Protocol 2: One-Pot Synthesis via Groebke-Blackburn-Bienaymé Reaction (GBBR)

The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines.

  • Reactants: A 2-aminopyridine (1 equivalent), an aldehyde (1 equivalent), and an isocyanide (1 equivalent).

  • Catalyst: A Lewis acid such as scandium(III) triflate (Sc(OTf)₃) or a Brønsted acid.

  • Solvent: Methanol, dichloromethane, or a mixture thereof.

  • Procedure:

    • To a solution of the 2-aminopyridine and the aldehyde in the solvent, add the catalyst.

    • Stir the mixture at room temperature for a specified time (e.g., 45 minutes) to allow for the formation of the Schiff base intermediate.

    • Add the isocyanide to the reaction mixture and continue stirring at room temperature for several hours (e.g., 8-12 hours).

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the desired 3-aminoimidazo[1,2-a]pyridine.

Experimental Protocol 3: Microwave-Assisted One-Pot Synthesis in Lemon Juice

This protocol exemplifies a green and efficient method for the synthesis of imidazo[1,2-a]pyridines.[2]

  • Reactants: An aromatic ketone (1 equivalent), N-bromosuccinimide (NBS) (1 equivalent), and a 2-aminopyridine (1 equivalent).[2]

  • Solvent and Catalyst: Lemon juice.[2]

  • Procedure:

    • In a microwave-safe vessel, mix the aromatic ketone and NBS in lemon juice (e.g., 10 ml).[2]

    • Irradiate the mixture with microwaves (e.g., 400 W) at a controlled temperature (e.g., 85 °C) until the formation of the α-bromoketone is complete, as monitored by TLC.[2]

    • Add the 2-aminopyridine to the reaction mixture.[2]

    • Continue microwave irradiation under the same conditions until the reaction is complete.[2]

    • Pour the reaction mixture into ice-cold water.[2]

    • Filter the resulting solid, wash with cold water, and recrystallize from aqueous ethanol to obtain the pure product.[2]

Synthesis of Marketed Drugs: Zolpidem and Alpidem

The versatility of the imidazo[1,2-a]pyridine scaffold is highlighted by its presence in several marketed drugs. Zolpidem (an ambient sedative-hypnotic) and Alpidem (an anxiolytic) are two prominent examples.

Experimental Protocol 4: A General Synthetic Approach to Zolpidem

The synthesis of Zolpidem typically involves the construction of the imidazo[1,2-a]pyridine core followed by the introduction of the acetamide side chain. A common route is a multi-step process.

  • Formation of the Imidazo[1,2-a]pyridine Core:

    • React 2-amino-5-methylpyridine with 2-bromo-4'-methylacetophenone (prepared by bromination of 4-methylacetophenone) in a suitable solvent like ethanol under reflux to yield 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine.

  • Introduction of the Acetamide Side Chain:

    • This can be achieved through various methods, including the Mannich reaction followed by cyanation and hydrolysis, or via a Vilsmeier-Haack formylation followed by conversion to the acetic acid and subsequent amidation. A more direct approach involves the reaction of the imidazo[1,2-a]pyridine with N,N-dimethyl-2-chloroacetamide in the presence of a base.

A one-pot synthesis of Zolpidem has also been reported via a three-component coupling reaction of 2-amino-5-methylpyridine, p-tolualdehyde, and N,N-dimethylpropiolamide catalyzed by a copper salt.

Quantitative Data on Biological Activities

Imidazo[1,2-a]pyridine derivatives have been extensively studied for a wide array of biological activities. The following tables summarize some of the reported quantitative data for their anticancer, antitubercular, and anti-inflammatory effects.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ values in µM)

CompoundHeLa (Cervical Cancer)MDA-MB-231 (Breast Cancer)ACHN (Renal Cancer)HCT-15 (Colon Cancer)Reference
8 0.340.320.390.31[3]
12 0.350.290.340.30[3]
13 0.370.410.390.30[3]
17 0.550.490.600.56[3]
12b 1111--[4][5]
Doxorubicin (Standard) 0.520.510.580.55[3]

Compound structures can be found in the cited references.

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values)

CompoundM. tuberculosis H37Rv (MIC in µM)Reference
5 0.2[2]
6 >20[2]
7 0.9[2]
8 0.4[2]
9 ≤0.006[2]
12 ≤0.006[2]
13 -[2]
15 0.02[2]
16 ≤0.006[2]
17 ≤0.006[2]
18 ≤0.006[2]
IPA-6 0.05 µg/mL[1]
IPA-9 0.4 µg/mL[1]
IPS-1 0.4 µg/mL[1]

MIC values are reported in µM unless otherwise specified. Compound structures can be found in the cited references.

Table 3: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (COX Inhibition, IC₅₀ in µM)

CompoundCOX-1COX-2Reference
4a 2.721.89[6]
4b 3.942.39[6]
5a 7.298.08[6]
5b 63.2641.15[6]
6a 12.935.86[6]
Indomethacin (Standard) 0.130.09[6]
Ibuprofen (Standard) 0.20.125[6]

Compound structures can be found in the cited references.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of imidazo[1,2-a]pyridines stem from their ability to interact with a variety of biological targets and modulate different signaling pathways.

GABA-A Receptor Modulation by Zolpidem and Alpidem

Zolpidem and Alpidem are well-known positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[7] They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to neuronal hyperpolarization. This results in their sedative-hypnotic and anxiolytic effects, respectively.

GABA_A_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA GABA GABA_release->GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA->GABA_A_Receptor Binds to agonist site Zolpidem_Alpidem Zolpidem / Alpidem Zolpidem_Alpidem->GABA_A_Receptor Binds to allosteric site Inflammatory_Pathway Cytokine_Receptor Cytokine Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Activates IKK IKK Complex Cytokine_Receptor->IKK Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p65/p50) NFkB->Nucleus Translocation Inflammatory_Genes iNOS, COX-2 (Pro-inflammatory genes) Nucleus->Inflammatory_Genes Gene Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->pSTAT3 Inhibits Imidazopyridine->NFkB Inhibits Translocation Synthetic_Workflow Start Starting Materials (e.g., 2-aminopyridine, ketone) Reaction Synthesis (e.g., One-pot reaction) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Imidazo[1,2-a]pyridine Characterization->Final_Product Biological_Evaluation_Workflow Compound Synthesized Imidazo[1,2-a]pyridine In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme assays, Cell-based assays) Compound->In_Vitro_Screening Hit_Identification Hit Identification (Active Compounds) In_Vitro_Screening->Hit_Identification Hit_Identification->Compound Inactive Lead_Optimization Lead Optimization (SAR studies) Hit_Identification->Lead_Optimization Active In_Vivo_Studies In Vivo Studies (Animal models) Lead_Optimization->In_Vivo_Studies Candidate Drug Candidate In_Vivo_Studies->Candidate

References

The Biological Potential of Substituted Imidazo[1,2-a]pyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a "privileged" structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs and a plethora of ongoing research into their therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of substituted imidazo[1,2-a]pyridines, with a focus on their potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents.

Synthesis of Substituted Imidazo[1,2-a]pyridines

The versatile imidazo[1,2-a]pyridine core can be synthesized through various strategies, allowing for the introduction of a wide range of substituents at different positions.

General Synthetic Protocol: One-Pot Synthesis of 3-Substituted Imidazo[1,2-a]pyridines

A common and efficient method for the synthesis of 3-substituted imidazo[1,2-a]pyridines involves a one-pot, two-step reaction.[1]

Materials:

  • 2-Aminopyridine derivative

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Appropriate active electrophile (e.g., R-CH2-Br where R can be CO2Et, CN, COPh, etc.)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • A solution of the 2-aminopyridine derivative (1.0 mmol) and N,N-dimethylformamide dimethyl acetal (1.2 mmol) in toluene (10 mL) is refluxed for 2-4 hours.

  • After cooling to room temperature, the appropriate active electrophile (1.2 mmol) is added to the reaction mixture.

  • The mixture is then stirred at 80 °C for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the pure 3-substituted imidazo[1,2-a]pyridine.[1]

Anticancer Activity

Substituted imidazo[1,2-a]pyridines have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxicity against a wide range of cancer cell lines.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A primary mechanism underlying the anticancer effects of many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Imidazopyridine Substituted Imidazo[1,2-a]pyridine Imidazopyridine->PI3K Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)9.7 - 44.6[2]
WM115 (Melanoma)9.7 - 44.6[2]
HeLa (Cervical)9.7 - 44.6[2]
12b Hep-2 (Laryngeal)11[4]
HepG2 (Hepatocellular)13[4]
MCF-7 (Breast)11[4]
A375 (Melanoma)11[4]
10b HepG2 (Hepatocellular)18[4]
A375 (Melanoma)16[4]
IP-5 HCC1937 (Breast)45[5]
IP-6 HCC1937 (Breast)47.7[5]
15d A375P (Melanoma)<0.06[6]
17e A375P (Melanoma)<0.06[6]
18c A375P (Melanoma)<0.06[6]
Compound 8 HeLa (Cervical)0.34[7]
MDA-MB-231 (Breast)0.32[7]
ACHN (Renal)0.39[7]
HCT-15 (Colon)0.31[7]
Compound 12 MDA-MB-231 (Breast)0.29[7]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][8][9][10]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Substituted imidazo[1,2-a]pyridine compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well and allow them to adhere overnight.[2]

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in complete culture medium.

  • Remove the old medium and treat the cells with various concentrations of the compounds for 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for selected imidazo[1,2-a]pyridine derivatives.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
5h S. aureus (clinical)6.25-[11]
S. aureus (ATCC)3.125-[11]
IPA-6 M. tuberculosis H37Rv0.05-[12]
IPA-9 M. tuberculosis H37Rv0.4-[12]
IPS-1 M. tuberculosis H37Rv0.4-[12]
Compound 18 M. tuberculosis (MDR/XDR)≤0.006-[13]
4e Gram-positive/negative0.5 - 1.0-[14]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Substituted imidazo[1,2-a]pyridine compounds

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of the imidazo[1,2-a]pyridine compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for the negative control) with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

dot

Broth_Microdilution_Workflow Start Start Prep_Compounds Prepare Serial Dilutions of Imidazo[1,2-a]pyridines in 96-well plate Start->Prep_Compounds Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Wells Prep_Compounds->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution Assay.

Antiviral Activity

Certain substituted imidazo[1,2-a]pyridines have exhibited potent antiviral activity, particularly against herpesviruses and influenza viruses.[16][17][18]

Quantitative Data: Antiviral Activity

The following table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for representative antiviral imidazo[1,2-a]pyridine derivatives.

Compound IDVirusEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
A4 Influenza A (PR8)2.7527.36>10[16]
Compound 4 Human Cytomegalovirus-->150[17]
Compound 15 Human Cytomegalovirus-->150[17]
Compound 21 Human Cytomegalovirus-->150[17]

Anti-inflammatory Activity

The anti-inflammatory properties of imidazo[1,2-a]pyridines are attributed to their ability to modulate key inflammatory signaling pathways.

Mechanism of Action: Modulation of the STAT3/NF-κB Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by inhibiting the STAT3/NF-κB signaling pathway.[19][20] This involves the suppression of STAT3 phosphorylation and the inhibition of NF-κB activity, leading to a reduction in the expression of pro-inflammatory mediators.[19]

dot

STAT3_NFkB_Pathway cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation NFkB_Inhibitor IκB NFkB NF-κB NFkB_Inhibitor->NFkB Inhibition NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Imidazopyridine Substituted Imidazo[1,2-a]pyridine Imidazopyridine->JAK Inhibition Imidazopyridine->NFkB_Inhibitor Stabilization

STAT3/NF-κB Signaling Pathway Modulation.

Neuroprotective Activity

Recent studies have highlighted the potential of substituted imidazo[1,2-a]pyridines in the context of neurodegenerative diseases, such as Alzheimer's disease.[21]

Mechanism of Action in Alzheimer's Disease

The neuroprotective effects of these compounds in Alzheimer's disease models are linked to their anti-inflammatory and antioxidant properties.[21] By reducing neuronal inflammation and oxidative stress, they may help to mitigate the pathological processes that contribute to neurodegeneration.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The diverse biological activities exhibited by its substituted derivatives, coupled with well-defined mechanisms of action, underscore their potential in addressing a wide range of diseases. The synthetic accessibility of this core structure allows for extensive structure-activity relationship studies, paving the way for the development of next-generation drugs with improved efficacy and safety profiles. Further research into the nuanced interactions of these compounds with their biological targets will undoubtedly unlock new avenues for therapeutic intervention.

References

Methodological & Application

Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antifungal, antibacterial, and antitrypanosomal properties.[1][2][3] The protocols outlined below are based on established synthetic strategies, including one-pot multicomponent reactions and classical condensation methods.

Introduction

Imidazo[1,2-a]pyridines are fused heterocyclic systems that are recognized as "drug prejudice" scaffolds in medicinal chemistry.[4] The incorporation of a chloro-substituent at the 6-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine core has been shown to modulate the biological efficacy of these compounds. This document details the synthesis of various derivatives, providing a foundation for further research and development in areas such as antifungal and antimicrobial drug discovery.[1][3]

Synthetic Protocols

Two primary methods for the synthesis of this compound derivatives are presented: a one-pot synthesis under solvent-free conditions and a multi-step synthesis involving cyclocondensation followed by functionalization.

Protocol 1: One-Pot Synthesis of this compound Derivatives

This protocol describes a one-pot synthesis from a substituted acetophenone, a brominating agent, and 2-amino-5-chloropyridine under solvent-free conditions. This method offers high efficiency and good to excellent yields.[5][6][7]

Experimental Procedure:

  • Reactant Mixture: In a round-bottom flask, combine the desired acetophenone (1 mmol), [Bmim]Br3 (1 mmol), and 2-amino-5-chloropyridine (1 mmol).

  • Addition of Base: Add sodium carbonate (Na2CO3) (2 mmol) to the mixture.

  • Reaction Conditions: Heat the mixture at 80°C and stir for the time specified in Table 1.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, add 25 mL of water to the reaction mixture and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

  • Characterization: Characterize the purified compound using 1H-NMR, 13C-NMR, and mass spectrometry.

Quantitative Data:

DerivativeR Group (at para-position of phenyl ring)Reaction Time (min)Yield (%)
3i H4589
3j CH35085
3k OCH35582
3l F4088
3m Cl4586

Table 1: Reaction times and yields for the one-pot synthesis of this compound derivatives.[5][6][7]

Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions Acetophenone Substituted Acetophenone Reaction_Mixture One-Pot Reaction Acetophenone->Reaction_Mixture Brominating_Agent [Bmim]Br3 Brominating_Agent->Reaction_Mixture Aminopyridine 2-Amino-5-chloropyridine Aminopyridine->Reaction_Mixture Base Na2CO3 Base->Reaction_Mixture Solvent_Free Solvent-Free Solvent_Free->Reaction_Mixture Temperature 80°C Temperature->Reaction_Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification Final_Product This compound Derivatives Purification->Final_Product

Caption: One-pot synthesis workflow.

Protocol 2: Three-Step Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives

This protocol details a three-step synthesis, which allows for greater diversification of the final product.[1]

Step 1: Synthesis of 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 2-amino-5-chloropyridine (1 eq) in acetone, add 1,3-dichloroacetone (1.2 eq).

  • Reaction Conditions: Reflux the mixture for 24 hours.

  • Work-up: After cooling, filter the resulting precipitate, wash with acetone, and dry to obtain the intermediate product.

Step 2: Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile

  • Reaction Setup: Dissolve the product from Step 1 in a mixture of ethanol and water. Add sodium cyanide (NaCN) (1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 12 hours.

  • Work-up: Evaporate the ethanol, add water to the residue, and extract with dichloromethane.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate to obtain the crude product, which can be purified by chromatography.

Step 3: Synthesis of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives

  • Reaction Setup: In a flask, dissolve the acetonitrile derivative from Step 2 (1 eq) and a substituted aromatic aldehyde (1 eq) in ethanol.

  • Catalyst Addition: Add a few drops of piperidine as a catalyst.

  • Reaction Conditions: Reflux the mixture for 8 hours.

  • Work-up: Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry.

Quantitative Data:

Aromatic Aldehyde SubstituentYield (%)
4-chloro92
4-fluoro85
4-bromo82
2,4-dichloro78
4-nitro75
3-nitro72
4-hydroxy69
4-methoxy65
2-hydroxy63

Table 2: Yields for the final condensation step to form various (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives.[1]

Synthetic Workflow:

G A 2-Amino-5-chloropyridine + 1,3-Dichloroacetone B Step 1: Cyclocondensation A->B C 6-chloro-2-(chloromethyl)imidazo[1,2-a]pyridine B->C D Step 2: Cyanation (NaCN) C->D E (6-chloroimidazo[1,2-a]pyridin-2-yl)acetonitrile D->E G Step 3: Knoevenagel Condensation (Piperidine) E->G F Substituted Aromatic Aldehyde F->G H (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives G->H

Caption: Three-step synthesis workflow.

Biological Activity and Potential Signaling Pathway

Derivatives of this compound have demonstrated promising biological activities, particularly as antifungal agents against strains like Candida parapsilosis.[1] The mechanism of action for many antifungal agents involves the disruption of the fungal cell membrane integrity or inhibition of essential enzymes. While the specific pathway for these derivatives is a subject of ongoing research, a hypothetical signaling pathway for antifungal activity is presented below. This pathway conceptualizes the interaction of the synthesized compound with fungal cellular processes, leading to cell death.

G cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects Compound This compound Derivative Target Fungal Target (e.g., Ergosterol Biosynthesis Enzyme) Compound->Target Inhibition Membrane_Disruption Cell Membrane Disruption Target->Membrane_Disruption Leads to ROS_Production Increased Reactive Oxygen Species (ROS) Target->ROS_Production Leads to Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death Apoptosis Apoptosis ROS_Production->Apoptosis Apoptosis->Fungal_Cell_Death

Caption: Hypothetical antifungal signaling pathway.

Conclusion

The protocols provided herein offer robust and efficient methods for the synthesis of this compound derivatives. The one-pot synthesis is advantageous for its simplicity and high yields, while the multi-step approach provides flexibility for creating a diverse library of compounds for structure-activity relationship (SAR) studies. The demonstrated biological activities of these derivatives underscore their potential as scaffolds for the development of new therapeutic agents. Further investigation into their precise mechanisms of action is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for Antifungal Assays Using 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its derivatives in antifungal research. The protocols outlined below are based on established methodologies to ensure accuracy and reproducibility in evaluating the antifungal properties of this class of compounds.

Introduction to this compound

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, known for a wide range of biological activities, including antifungal properties. The 6-chloro-2-phenyl substitution is a key structural feature that has been explored in the development of novel antifungal agents. Derivatives of this core structure have demonstrated notable activity against various fungal pathogens, particularly species of Candida and Aspergillus. These compounds are of interest for their potential to overcome resistance to existing antifungal drugs.

Quantitative Data Summary

While specific antifungal activity data for the parent compound, this compound, is not extensively published, numerous studies on its derivatives provide strong evidence of the scaffold's antifungal potential. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound derivatives against clinically relevant fungal strains. This data is compiled from multiple research publications and is intended to provide a comparative overview.

Fungal SpeciesDerivative TypeMIC Range (µM)Reference CompoundMIC (µM)
Candida albicansImine derivativesActive (specific values not provided in abstract)--
Candida parapsilosisPhenylacrylonitrile derivatives19.36 - 89.38--
Aspergillus fumigatusChalcone hybrids47.65 - 180.94Itraconazole<1.11
Saccharomyces cerevisiaeImine derivativesActive (specific values not provided in abstract)--
Aspergillus brasiliensisImine derivativesActive (specific values not provided in abstract)--

Postulated Mechanism of Action

The precise mechanism of action for this compound and its derivatives is still under investigation. However, based on the activity of other nitrogen-containing heterocyclic antifungal agents, it is hypothesized that they may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane. By inhibiting key enzymes in this pathway, such as lanosterol 14α-demethylase, these compounds can disrupt membrane integrity, leading to fungal cell death.

G Postulated Antifungal Mechanism of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane inhibition This compound (Postulated Inhibition) inhibition->lanosterol

Caption: Postulated inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

The following are detailed protocols for key in vitro antifungal assays. These are standardized methods that can be adapted for testing this compound and its derivatives.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • 0.5 McFarland standard

Workflow:

G MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare stock solution of test compound in DMSO start->prep_compound prep_inoculum Prepare fungal inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform serial dilutions of compound in 96-well plate prep_compound->serial_dilute add_inoculum Add fungal inoculum to each well prep_inoculum->add_inoculum serial_dilute->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Visually or spectrophotometrically determine MIC incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Inoculum Preparation:

    • Culture the fungal isolate on an SDA plate at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Assay Setup:

    • In a 96-well plate, perform serial twofold dilutions of the test compound in RPMI-1640 medium.

    • Add 100 µL of the diluted fungal inoculum to each well.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Minimum Fungicidal Concentration (MFC) Assay

Objective: To determine the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial fungal inoculum.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows complete growth inhibition (optically clear wells) in the MIC plate.

  • Spread each aliquot onto a separate SDA plate.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration of the compound that results in no more than a few colonies, corresponding to a ≥99.9% kill rate.[1][2]

Time-Kill Assay

Objective: To assess the rate and extent of the fungicidal or fungistatic activity of the compound over time.

Procedure:

  • Prepare a fungal inoculum as described for the MIC assay.

  • In sterile tubes, prepare different concentrations of the test compound (e.g., 1x, 4x, and 16x MIC) in RPMI-1640 medium. Include a growth control tube.

  • Inoculate each tube with the fungal suspension to a final concentration of 1-5 x 10^5 CFU/mL.

  • Incubate the tubes at 35°C with agitation.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them on SDA.

  • Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of new antifungal therapies. The protocols provided here offer a standardized framework for the in vitro evaluation of their antifungal efficacy. Further studies, including in vivo models and detailed mechanism of action investigations, are warranted to fully elucidate their therapeutic potential.

References

Application Notes: Cytotoxicity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities. Derivatives of this core structure have been investigated for their therapeutic potential as anticancer, anti-inflammatory, and antitubercular agents. Notably, the 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivative, referred to herein as Compound 6, has demonstrated significant cytotoxic effects against various cancer cell lines. These notes provide a summary of its activity, detailed protocols for assessing its cytotoxicity, and an overview of its mechanism of action.

Data Presentation

The cytotoxic activity of this compound (Compound 6) was evaluated against melanoma and cervical cancer cell lines after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

CompoundCell LineCancer TypeIC50 (µM) after 48h
Compound 6 A375Melanoma9.7 ± 0.9[1]
WM115Melanoma12.5 ± 1.3[1]
HeLaCervical Cancer15.2 ± 1.1[1]

Data is presented as mean ± standard deviation.[1]

Mechanism of Action: Signaling Pathway

Compound 6 exerts its anticancer effects by inducing apoptosis and cell cycle arrest. Mechanistic studies have revealed that it inhibits the AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[1] This inhibition leads to the upregulation of tumor suppressor proteins p53 and p21. The increase in p53 activity contributes to the induction of apoptosis through the intrinsic pathway, characterized by an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins and the activation of caspase-9.[1]

Signaling_Pathway cluster_cell Cancer Cell Compound6 6-Chloro-2-phenylimidazo [1,2-a]pyridine AKT p-AKT Compound6->AKT inhibits p53 p53 Compound6->p53 activates Bcl2 Bcl-2 Compound6->Bcl2 inhibits mTOR p-mTOR AKT->mTOR activates p21 p21 p53->p21 activates Bax Bax p53->Bax activates CellCycleArrest G2/M Arrest p21->CellCycleArrest induces Casp9 Active Caspase-9 Bax->Casp9 activates Bcl2->Casp9 inhibits Apoptosis Apoptosis Casp9->Apoptosis induces

Mechanism of action for this compound.

Experimental Workflow

A general workflow for evaluating the cytotoxic and mechanistic properties of this compound is outlined below. This process involves initial cytotoxicity screening followed by more detailed assays to elucidate the mode of cell death and underlying molecular mechanisms.

Experimental_Workflow start Seed Cancer Cells (e.g., A375, WM115, HeLa) treatment Treat with varying concentrations of This compound start->treatment mtt Cell Viability Assay (MTT) treatment->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Mechanism of Action (Western Blot for AKT, mTOR, p53, etc.) ic50->western conclusion Evaluate Anticancer Potential apoptosis->conclusion cell_cycle->conclusion western->conclusion

General experimental workflow for evaluating anticancer activity.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., A375, WM115, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with the compound at desired concentrations (e.g., IC50) for 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with serum-containing medium.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting: Collect all cells and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1]

References

High-Throughput Screening of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-chloro-2-phenylimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Analogs of this core structure have shown particular promise as anticancer agents. Their mechanism of action often involves the modulation of key cellular signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, and the induction of apoptosis and cell cycle arrest. High-throughput screening (HTS) of libraries of these analogs is a crucial step in the identification of lead compounds with potent and selective anticancer activity.

These application notes provide a comprehensive overview of the methodologies and protocols for the high-throughput screening of this compound analogs. The focus is on cell-based and biochemical assays to determine cytotoxic and kinase inhibitory activities, respectively.

Data Presentation

The following tables summarize the in vitro anticancer activity (IC50 values) of a selection of 6-substituted imidazo[1,2-a]pyridine derivatives against various human cancer cell lines. This data is essential for understanding the structure-activity relationship (SAR) and for selecting promising candidates for further development.

Table 1: In Vitro Cytotoxicity (IC50, µM) of 6-substituted imidazo[1,2-a]pyridine Analogs against Colon Cancer Cell Lines. [1]

CompoundRHT-29Caco-2
1 H>100>100
2 Phenyl12.515.2
3 4-Chlorophenyl8.710.1
4 4-Methoxyphenyl15.318.9
5 4-Nitrophenyl7.29.8
6 3,4-Dichlorophenyl6.58.1

Table 2: In Vitro Cytotoxicity (IC50, µM) of Imidazo[1,2-a]pyridine Analogs against Various Cancer Cell Lines. [2]

CompoundA549 (Lung)HepG2 (Liver)
HB9 50.56-
HB10 -51.52
Cisplatin 53.2554.81

Table 3: In Vitro PI3Kα Inhibitory Activity and Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives. [3]

CompoundPI3Kα IC50 (nM)HCC827 IC50 (µM)A549 IC50 (µM)H1975 IC50 (µM)
13k 1.940.090.230.43

Experimental Protocols

High-Throughput Cell Viability Screening: MTT Assay

This protocol is designed for the rapid screening of a large library of this compound analogs to identify compounds with cytotoxic effects against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, Caco-2, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound analog library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete medium.

    • Determine cell density using a hemocytometer.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into 96-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value for each compound using a dose-response curve fitting software.

High-Throughput Kinase Inhibition Screening: Biochemical Assay

This protocol describes a general method for screening compounds against a specific kinase (e.g., PI3Kα) in a high-throughput format.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase substrate (e.g., a specific peptide or protein)

  • ATP

  • Kinase assay buffer

  • 384-well plates

  • This compound analog library dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Assay Preparation:

    • Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.

    • Dispense the kinase reaction mixture into the wells of a 384-well plate.

  • Compound Addition:

    • Transfer a small volume (e.g., 50 nL) of the test compounds from the library plates to the assay plates using an acoustic liquid handler or a pintool. Include vehicle control (DMSO) and positive control (known kinase inhibitor) wells.

    • Incubate the plates for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plates at room temperature for the desired reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (e.g., ADP) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition:

    • Measure the signal (luminescence or fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value for active compounds through dose-response studies.

Mandatory Visualizations

Experimental Workflow

HTS_Workflow cluster_library Compound Library cluster_primary Primary Screening cluster_secondary Secondary Screening & Hit Validation cluster_lead_opt Lead Optimization Library This compound Analog Library Primary_Screen High-Throughput Screening (e.g., Cell Viability Assay) Library->Primary_Screen Data_Analysis1 Primary Data Analysis (Hit Identification) Primary_Screen->Data_Analysis1 Dose_Response Dose-Response & IC50 Determination Data_Analysis1->Dose_Response Active Hits Orthogonal_Assay Orthogonal Assays (e.g., Kinase Inhibition) Dose_Response->Orthogonal_Assay Selectivity Selectivity Profiling Orthogonal_Assay->Selectivity SAR_Analysis Structure-Activity Relationship (SAR) Selectivity->SAR_Analysis Validated Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for imidazo[1,2-a]pyridine analogs.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation TSC2 TSC2 Akt->TSC2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Activation Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by imidazo[1,2-a]pyridine analogs.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DNA_Damage DNA Damage Mitochondrion Mitochondrion DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Death_Receptor Death Receptor DISC DISC Death_Receptor->DISC Caspase8 Caspase-8 DISC->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor Imidazo[1,2-a]pyridine Analog Inhibitor->DNA_Damage Induction

Caption: Intrinsic and extrinsic apoptosis pathways, with potential induction by imidazo[1,2-a]pyridine analogs.

References

Application of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Chloro-2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have been extensively investigated as potential therapeutic agents, exhibiting notable anticancer, antifungal, and anti-inflammatory properties. Furthermore, this chemical moiety has been identified as a selective ligand for benzodiazepine receptors, highlighting its potential in neuroscience research. The versatility of the imidazo[1,2-a]pyridine core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic profiles, making it a focal point in drug discovery and development.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound and its derivatives, intended to guide researchers in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

A common and effective method for the synthesis of this compound is through the condensation of 5-chloro-2-aminopyridine with an α-haloketone, such as 2-bromoacetophenone.[1] Another versatile approach is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, which allows for the rapid generation of a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives.[2][3][4][5][6]

Protocol 1: Synthesis of this compound via Condensation Reaction

This protocol describes the synthesis of the parent compound this compound.

Materials:

  • 5-chloro-2-aminopyridine

  • 2-bromoacetophenone

  • Anhydrous ethanol or acetonitrile

  • Sodium bicarbonate (NaHCO₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 5-chloro-2-aminopyridine (1 equivalent) in anhydrous ethanol.

  • Add 2-bromoacetophenone (1 equivalent) to the solution.

  • Add sodium bicarbonate (1.5 equivalents) to the reaction mixture to act as a base.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the crude product to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to yield pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Anticancer Applications

Derivatives of this compound have demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those of the breast, colon, and melanoma.[7][8][9][10][11] The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[12][13][14]

Quantitative Data: Anticancer Activity
Compound/DerivativeCancer Cell LineAssayIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivative 12b Hep-2 (Laryngeal)MTT11[9][11][15]
HepG2 (Hepatocellular)MTT13[9][11][15]
MCF-7 (Breast)MTT11[9][11][15]
A375 (Skin)MTT11[9][11][15]
Imidazo[1,2-a]pyridine derivative MIA MDA-MB-231 (Breast)MTT30[16]
SKOV3 (Ovarian)MTT40[16]
MIA + CurcuminMDA-MB-231 (Breast)MTT20[16]
SKOV3 (Ovarian)MTT30[16]
Imidazo[1,2-a]pyridine derivative Compound 6 A375 (Melanoma)MTT9.7 ± 0.9[16]
WM115 (Melanoma)MTT12.5 ± 1.3[16]
HeLa (Cervical)MTT15.2 ± 1.1[16]
Protocol 2: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds.[7][9][17][18]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Anticancer_Mechanism_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action Synthesis Synthesis of this compound derivatives MTT MTT Assay (Cytotoxicity, IC50) Synthesis->MTT Test Compounds Clonogenic Clonogenic Assay (Long-term survival) MTT->Clonogenic Scratch Scratch/Wound Healing Assay (Cell Migration) MTT->Scratch Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) MTT->CellCycle WesternBlot Western Blot Analysis (Protein Expression/Phosphorylation) MTT->WesternBlot PI3K_Assay PI3K Kinase Assay (Enzyme Inhibition) WesternBlot->PI3K_Assay Investigate specific targets

STAT3_NFkB_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Compound Imidazo[1,2-a]pyridine Derivative (MIA) LPS LPS IKK IKK IkBa IκBα NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) Inflammatory_Genes iNOS, COX-2 (Inflammation) IL6 IL-6 STAT3 STAT3 pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer Bcl2 Bcl-2 (Anti-apoptotic) BAX BAX (Pro-apoptotic)

Protocol 3: Western Blot Analysis for STAT3/NF-κB Pathway

This protocol is for analyzing the effect of test compounds on key proteins in the STAT3 and NF-κB signaling pathways.[13][19][20][21]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • LPS (Lipopolysaccharide) for NF-κB activation

  • IL-6 (Interleukin-6) for STAT3 activation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-IκBα, anti-p65, anti-Bcl-2, anti-BAX, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).

  • For NF-κB pathway analysis, stimulate cells with LPS (e.g., 1 µg/mL) for 30-60 minutes before harvesting.[13]

  • For STAT3 pathway analysis, stimulate cells with IL-6 (e.g., 50 ng/mL) for 4 hours before harvesting.[13]

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system. Quantify band intensities relative to a loading control.

Antifungal Applications

Derivatives of this compound have also been explored for their antifungal properties, showing promising activity against clinically relevant fungal pathogens like Candida parapsilosis.[12]

Quantitative Data: Antifungal Activity
Compound/DerivativeFungal StrainAssayMIC (µM)Reference
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivativesCandida parapsilosisBroth Microdilution19.36 - 89.38[12]
Protocol 4: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for yeast susceptibility testing.[22]

Materials:

  • Fungal strain (e.g., Candida parapsilosis)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized fungal inoculum (0.5 x 10³ to 2.5 x 10³ CFU/mL) in RPMI-1640 medium.

  • Prepare serial two-fold dilutions of the test compounds in the 96-well plates.

  • Inoculate each well with the fungal suspension. Include a positive control (no drug) and a negative control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density.

Conclusion

The this compound scaffold continues to be a valuable source of inspiration for the design and development of new therapeutic agents. The protocols and data presented herein provide a foundational framework for researchers to explore the medicinal chemistry of this versatile heterocyclic system. Further investigations into structure-activity relationships, mechanism of action, and in vivo efficacy are warranted to fully realize the therapeutic potential of these compounds.

References

Application Notes and Protocols for Cell Viability Studies with 6-Chloro-2-phenylimidazo[1,2-a]pyridine and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] Derivatives of this scaffold are being explored for their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents.[1] The 6-substituted imidazo[1,2-a]pyridine core, in particular, has been a focus of research for its potent cytotoxic effects against various cancer cell lines.[2] This document provides detailed application notes and protocols for conducting cell viability studies with 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its analogs, focusing on their anticancer properties. While specific quantitative data for this compound is limited in publicly available literature, the following sections summarize representative data from closely related 6-substituted imidazo[1,2-a]pyridine derivatives to provide a framework for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM) after 48h
Compound 6A375Melanoma<12
Compound 6WM115Melanoma<12
Compound 6HeLaCervical CancerNot specified
Compound 5A375Melanoma9.7 - 44.6
Compound 7A375Melanoma9.7 - 44.6
Compound 5WM115Melanoma9.7 - 44.6
Compound 7WM115Melanoma9.7 - 44.6
Compound 5HeLaCervical Cancer9.7 - 44.6
Compound 7HeLaCervical Cancer9.7 - 44.6

Data adapted from a study on novel imidazo[1,2-a]pyridine derivatives. "Compound 6" is noted as the most potent of the series.[3]

Table 2: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Breast Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM) after 48h
IP-5HCC1937Breast Cancer45
IP-6HCC1937Breast Cancer47.7
IP-7HCC1937Breast Cancer79.6

Data adapted from a study on the anticancer effects of novel imidazo[1,2-a]pyridine compounds.[4]

Table 3: IC50 Values of Imidazo[1,2-a]pyridine Hybrids in Lung and Liver Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM) after 24h
HB9A549Lung Cancer50.56
HB10HepG2Liver Carcinoma51.52
CisplatinA549Lung Cancer53.25
CisplatinHepG2Liver Carcinoma54.81

Data adapted from a study on novel imidazo[1,2-a]pyridine hybrids.[5]

Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives often exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a frequently implicated target.[3][6]

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT pmTOR p-mTOR (Active) pAKT->pmTOR Activates Apoptosis Apoptosis pAKT->Apoptosis Inhibits mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation Compound This compound (and derivatives) Compound->Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and its inhibition.

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

MTT_Workflow Start Start Seed 1. Seed cells in a 96-well plate Start->Seed Incubate1 2. Incubate for 24h (37°C, 5% CO2) Seed->Incubate1 Treat 3. Treat with varying concentrations of compound Incubate1->Treat Incubate2 4. Incubate for desired period (e.g., 24, 48, 72h) Treat->Incubate2 AddMTT 5. Add MTT solution (final conc. 0.5 mg/mL) Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read Analyze 9. Calculate % viability and IC50 values Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated (e.g., DMSO) controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • MTT Addition: After incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the compound for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[10]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions.[11]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[2] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[11]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the compound.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[5]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[5]

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.[3]

Conclusion

The imidazo[1,2-a]pyridine scaffold, including this compound, holds significant promise for the development of novel anticancer agents. The protocols and representative data provided in these application notes offer a comprehensive framework for researchers to investigate the effects of these compounds on cell viability and to elucidate their mechanisms of action. By employing these standardized assays, scientists can effectively screen and characterize new derivatives for their therapeutic potential in oncology.

References

Application Notes and Protocols for Developing Novel Therapeutics with 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a versatile heterocyclic compound. This document outlines its synthesis, potential mechanisms of action in oncology and infectious diseases, and detailed protocols for its evaluation.

Compound Overview

Structure:

IUPAC Name: this compound

Molecular Formula: C₁₃H₉ClN₂

Molecular Weight: 228.68 g/mol

Description: this compound belongs to the imidazopyridine class of compounds, which are recognized for their broad range of biological activities and are considered a "privileged scaffold" in medicinal chemistry. This core structure is present in several marketed drugs. Derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, antifungal, and antiviral agents.

Therapeutic Applications and Mechanism of Action

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.

Key Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in various cancers, leading to reduced cell proliferation and the induction of apoptosis.

  • Apoptosis Induction: Studies have indicated that these compounds can induce apoptosis in cancer cells through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.

anticancer_pathway 6_Chloro_2_phenylimidazo[1_2_a]pyridine 6-Chloro-2-phenyl- imidazo[1,2-a]pyridine PI3K PI3K 6_Chloro_2_phenylimidazo[1_2_a]pyridine->PI3K Inhibits Mitochondria Mitochondria 6_Chloro_2_phenylimidazo[1_2_a]pyridine->Mitochondria Induces stress Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Anticancer signaling pathways modulated by this compound.
Antifungal Activity

Derivatives of 6-Chloroimidazo[1,2-a]pyridine have shown promising antifungal activity, particularly against opportunistic pathogens like Candida species. The mechanism is believed to involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. A study on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives reported minimum inhibitory concentrations (MIC) against a clinical strain of Candida parapsilosis.

Quantitative Data Summary

The following tables summarize the biological activity of this compound derivatives from published literature.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
6-substituted imidazo[1,2-a]pyridinesHT-29Colon CancerVaries
6-substituted imidazo[1,2-a]pyridinesCaco-2Colon CancerVaries
Imidazo[1,2-a]pyridine-based PD-1/PD-L1 inhibitorsHTRF assayImmuno-oncology1.8 - 16.8
Imidazo[1,2-a]pyridine PDGFRβ inhibitor (cpd 28)Enzyme AssayKinase Inhibition0.003

Table 2: Antifungal Activity of 6-Chloroimidazo[1,2-a]pyridine Derivatives

DerivativeFungal StrainMIC (µM)Reference
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrilesCandida parapsilosis19.36 - 89.38

Experimental Protocols

Protocol 1: Synthesis of this compound

A common method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

synthesis_workflow Start Starting Materials: - 2-Amino-5-chloropyridine - α-Bromoacetophenone Reaction Reaction: - Reflux in a suitable solvent (e.g., ethanol) - May require a base (e.g., NaHCO₃) Start->Reaction Workup Work-up: - Cool the reaction mixture - Precipitate the product - Filter and wash Reaction->Workup Purification Purification: - Recrystallization from a suitable solvent (e.g., ethanol) Workup->Purification Characterization Characterization: - ¹H-NMR, ¹³C-NMR, Mass Spectrometry Purification->Characterization End Final Product: This compound Characterization->End antifungal_workflow Start Prepare Fungal Inoculum Dilution Serial Dilution of Compound in 96-well plate Start->Dilution Inoculation Inoculate wells with fungal suspension Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Read MIC: Lowest concentration with no visible growth Incubation->Reading End Determine MIC Value Reading->End

Application Notes: 6-Chloro-2-phenylimidazo[1,2-a]pyridine as a Key Intermediate in the Development of PI3Kα Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 6-Chloro-2-phenylimidazo[1,2-a]pyridine as a versatile chemical intermediate for the synthesis of potent anticancer agents, specifically focusing on the development of Phosphoinositide 3-kinase alpha (PI3Kα) inhibitors.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific intermediate, this compound, offers a strategic starting point for the synthesis of targeted therapeutics. The chloro-substituent at the 6-position provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse functionalities to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This document provides an overview of its application in synthesizing PI3Kα inhibitors, detailed experimental protocols, and relevant biological data.

Application: Intermediate for PI3Kα Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy. Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of PI3Kα, the most frequently mutated PI3K isoform in cancer.

This compound serves as a key building block in the synthesis of these inhibitors. The 6-chloro position is readily functionalized, often via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce larger, more complex moieties that can interact with the active site of the PI3Kα enzyme.

Data Presentation

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives as PI3Kα inhibitors and their anti-proliferative effects on cancer cell lines.

Table 1: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetIC₅₀ (nM)Reference
13k PI3Kα1.94[1]
35 PI3Kα150[2][3]

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitors

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
13k HCC827Non-small cell lung cancer0.09[1]
13k A549Non-small cell lung cancer0.43[1]
13k SH-SY5YNeuroblastoma0.11[1]
13k HELErythroleukemia0.29[1]
13k MCF-7Breast cancer0.15[1]
35 T47DBreast cancer7.9[3]
35 MCF-7Breast cancer9.4[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core intermediate and a key functionalization reaction, followed by a protocol for the synthesis of a potent PI3Kα inhibitor.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title intermediate via the condensation of 2-amino-5-chloropyridine with an α-haloketone.

Materials:

  • 2-amino-5-chloropyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

Procedure:

  • To a solution of 2-amino-5-chloropyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol provides a general method for the functionalization of the 6-chloro position of the imidazo[1,2-a]pyridine core, a key step in building more complex PI3K inhibitors.[4][5][6][7]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol mixture, 4:1)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid, the base, and the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the 6-aryl-2-phenylimidazo[1,2-a]pyridine product.

Protocol 3: Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline PI3Kα Inhibitors

The following is a representative multi-step synthesis for a class of potent PI3Kα inhibitors, demonstrating the elaboration of the imidazo[1,2-a]pyridine core.[1][8]

Step 1: Synthesis of 4-Chloro-6-iodoquinazoline

  • A mixture of 6-iodoquinazolin-4(3H)-one (9 mmol), N,N-diisopropylethylamine (18 mmol), and phosphorus oxychloride (18 mmol) in anhydrous toluene (50 mL) is heated at 80 °C for 4 hours under an argon atmosphere.[8]

  • After completion, the reaction mixture is cooled and concentrated under reduced pressure. The residue is carefully quenched with ice water and neutralized with saturated sodium bicarbonate solution.

  • The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-6-iodoquinazoline.

Step 2: Suzuki Coupling to form 6-(Imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline

  • A mixture of 4-chloro-6-iodoquinazoline, a suitable imidazo[1,2-a]pyridine-6-boronic acid derivative, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a solvent mixture like 1,4-dioxane and water is heated under an inert atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Step 3: Amination to yield the final PI3Kα inhibitor

  • The 6-(imidazo[1,2-a]pyridin-6-yl)-4-chloroquinazoline intermediate is reacted with a desired amine in a suitable solvent like isopropanol at elevated temperatures.

  • After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction and purified by chromatography or recrystallization to give the final 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.

Visualizations

Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is inhibited by derivatives of this compound.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt CellGrowth Cell Growth & Survival mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and evaluation of PI3Kα inhibitors using this compound as a starting intermediate.

Experimental_Workflow Start Start: 2-amino-5-chloropyridine & 2-Bromoacetophenone Synthesis Protocol 1: Synthesis of This compound Start->Synthesis Functionalization Protocol 2: Functionalization (e.g., Suzuki Coupling) at 6-position Synthesis->Functionalization Elaboration Further Synthetic Steps (e.g., Protocol 3) Functionalization->Elaboration FinalProduct Final PI3Kα Inhibitor Candidate Elaboration->FinalProduct Purification Purification & Characterization (HPLC, NMR, MS) FinalProduct->Purification BiologicalAssay Biological Evaluation (Kinase Assays, Cell Proliferation) Purification->BiologicalAssay DataAnalysis Data Analysis & SAR Studies BiologicalAssay->DataAnalysis

Caption: General workflow from intermediate synthesis to biological evaluation.

References

Application Notes and Protocols: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed overview of the anticancer properties of 6-substituted imidazo[1,2-a]pyridine derivatives. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for assessing their activity, and a description of their primary mechanisms of action, including the inhibition of the PI3K/AKT/mTOR signaling pathway, induction of apoptosis, and cell cycle arrest.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the design of new anticancer drugs. In particular, substitutions at the 6-position of the imidazo[1,2-a]pyridine ring have been shown to significantly influence their biological activity. These compounds have demonstrated potent cytotoxicity against a range of cancer cell lines, including those of melanoma, cervical, colon, and non-small cell lung cancer.[1][2][3] Their mechanisms of action are often multifaceted, involving the modulation of key cellular pathways that control cell proliferation, survival, and death.

Data Presentation: Cytotoxicity of 6-Substituted Imidazo[1,2-a]pyridines

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 6-substituted imidazo[1,2-a]pyridine derivatives against different human cancer cell lines.

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Derivatives in Melanoma and Cervical Cancer Cell Lines [1][4]

CompoundCell LineCancer TypeIC50 (µM)
Compound 6A375Melanoma<12
Compound 6WM115Melanoma<12
Compound 6HeLaCervical Cancer~35.0
Imidazo[1,2-a]pyridines 5-7A375, WM115, HeLaMelanoma, Cervical9.7 - 44.6

Table 2: IC50 Values of a 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivative (13k) [5]

Cell LineCancer TypeIC50 (µM)
HCC827Non-Small Cell Lung Cancer0.09
H1975Non-Small Cell Lung Cancer0.13
A549Non-Small Cell Lung Cancer0.43
MCF-7Breast Cancer0.21
HCT-116Colon Cancer0.35

Table 3: IC50 Values of an N-linked Imidazo[1,2-a]pyridine Benzoheterobicyclic Hybrid (6c) [6]

Cell LineCancer TypeIC50 (µM)
HeLaCervical CancerPotent Antiproliferative Activity

Table 4: IC50 Values of Imidazo[1,2-a]pyridine-based Tubulin Polymerization Inhibitor (5b)

Cell LineCancer TypeIC50 (nM)
JurkatT-cell leukemia60
B16-F10Melanoma380
HCT116Colon Cancer138
MDA-MB-231Breast Cancer1054

Key Mechanisms of Anticancer Activity

6-Substituted imidazo[1,2-a]pyridines exert their anticancer effects through several key mechanisms:

  • Inhibition of the PI3K/AKT/mTOR Pathway: Several derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway leads to decreased cell proliferation and the induction of apoptosis.

  • Induction of Apoptosis: These compounds are potent inducers of apoptosis, or programmed cell death. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is evidenced by the activation of caspases (caspase-3, -7, -8, and -9), release of cytochrome c from mitochondria, and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic proteins.[2][7][8][9]

  • Cell Cycle Arrest: Treatment with 6-substituted imidazo[1,2-a]pyridines often leads to cell cycle arrest, primarily at the G2/M phase.[4][5][8] This prevents cancer cells from proceeding through mitosis and ultimately leads to cell death. The arrest is often associated with the upregulation of cell cycle inhibitors like p53 and p21.[1][10]

  • Tubulin Polymerization Inhibition: Some derivatives act as tubulin polymerization inhibitors, binding to the colchicine site on tubulin.[6][11] This disrupts the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anticancer activity of 6-substituted imidazo[1,2-a]pyridines.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, HeLa)

    • 96-well plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Imidazo[1,2-a]pyridine compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compounds and incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Imidazo[1,2-a]pyridine compounds

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the desired concentration of the compound for 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)

This assay is used to determine the effect of the compounds on the cell cycle distribution.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Imidazo[1,2-a]pyridine compounds

    • 70% ethanol (ice-cold)

    • RNase A

    • Propidium Iodide (PI)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the compound for 24-48 hours.

    • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and the cell cycle.

  • Materials:

    • Cancer cell lines

    • Imidazo[1,2-a]pyridine compounds

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., against p-AKT, p-mTOR, p53, p21, Bax, Caspase-9)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Treat cells with the compound for the desired time, then lyse the cells in RIPA buffer.

    • Determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

    • Detect the protein bands using a chemiluminescence detection system.

Visualizations

Signaling Pathway Diagram

anticancer_activity imidazo_pyridine 6-Substituted Imidazo[1,2-a]pyridines pi3k PI3K imidazo_pyridine->pi3k Inhibits p53 p53 imidazo_pyridine->p53 Increases bax Bax imidazo_pyridine->bax Increases tubulin Tubulin Polymerization imidazo_pyridine->tubulin Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation p21 p21 p53->p21 g2m_arrest G2/M Phase Cell Cycle Arrest p21->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 caspase3->apoptosis microtubules Microtubule Formation tubulin->microtubules mitosis Mitosis microtubules->mitosis mitosis->proliferation

Caption: Mechanism of action of 6-substituted imidazo[1,2-a]pyridines.

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Culture treatment Treatment with 6-Substituted Imidazo[1,2-a]pyridines start->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis_assay->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist protein_levels Analyze Protein Levels (p-AKT, p53, etc.) western_blot->protein_levels

Caption: Workflow for evaluating anticancer activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to improve the yield and purity of your product.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a low yield in my synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. Here are the key areas to investigate:

  • Suboptimal Reaction Conditions: The choice of solvent, catalyst, and temperature is crucial. For instance, a one-pot synthesis using [Bmim]Br3 as a bromine source and Na2CO3 as a base under solvent-free conditions has been reported to provide excellent yields.[1] In contrast, a DBU-catalyzed reaction in aqueous ethanol at room temperature has also been shown to be effective, though yields may vary depending on the substrate.

  • Purity of Starting Materials: Impurities in 2-amino-5-chloropyridine or the acetophenone derivative can lead to side reactions and lower the yield of the desired product. Ensure the purity of your reagents before commencing the synthesis.[2]

  • Inefficient Bromination of Acetophenone: In one-pot syntheses where acetophenone is brominated in situ, incomplete bromination to α-bromoacetophenone will result in unreacted starting material and a lower yield.[1]

  • Side Reactions: The formation of byproducts can significantly reduce the yield. Careful control of reaction conditions, such as temperature and reaction time, can help minimize the formation of unwanted side products.

Q2: What are some common side products I might encounter during the synthesis?

A2: While specific side products for this exact synthesis are not extensively documented in the literature, based on the general synthesis of imidazo[1,2-a]pyridines, you might encounter:

  • Unreacted Starting Materials: 2-amino-5-chloropyridine and acetophenone may remain if the reaction does not go to completion.

  • Over-brominated species: If using an in-situ bromination method, di- or tri-brominated acetophenone could form, leading to different imidazopyridine derivatives.

  • Polymerization products: Under harsh reaction conditions, starting materials or intermediates may polymerize.

  • Isomeric products: Depending on the reaction conditions, there is a small possibility of forming other isomers, although the reaction is generally regioselective for the N-1 of the aminopyridine attacking the α-carbon of the ketone.

Q3: How can I effectively purify the final product, this compound?

A3: The purification of imidazo[1,2-a]pyridine derivatives can be achieved through several methods:

  • Column Chromatography: This is a very effective method for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase, and a mixture of petroleum ether and ethyl acetate can be used as the eluent.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield a highly pure compound.[4]

  • Acid-Base Extraction: Due to the basic nature of the pyridine nitrogen, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive catalyst or base.Ensure the catalyst (e.g., DBU, CuI) is fresh and active. Check the quality and stoichiometry of the base (e.g., Na2CO3).
Incorrect reaction temperature.Optimize the reaction temperature. Some methods work well at room temperature, while others may require heating.[5]
Poor quality of starting materials.Verify the purity of 2-amino-5-chloropyridine and the acetophenone derivative by NMR or other analytical techniques.
Multiple Spots on TLC Plate Formation of side products.Adjust the reaction time and temperature to minimize side reactions. Consider changing the order of reagent addition.
Incomplete reaction.Increase the reaction time or temperature, or add more of the limiting reagent. Monitor the reaction progress by TLC.
Difficulty in Product Isolation Product is soluble in the workup solvent.Use a different solvent for extraction. Ensure the pH is appropriate during acid-base extraction to ensure the product is in the desired phase.
Oily product that does not solidify.Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling to a lower temperature. If crystallization fails, purification by column chromatography is recommended.
Product is colored or impure after purification Residual catalyst or colored impurities.If using a copper catalyst, wash the organic layer with a solution of EDTA or ammonium hydroxide to remove copper salts.[6] If the product is still colored, consider treatment with activated charcoal.

Experimental Protocols

Protocol 1: One-Pot Synthesis under Solvent-Free Conditions[1][3]

This protocol describes a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-amino-5-chloropyridine.

Materials:

  • Acetophenone (2 mmol)

  • [Bmim]Br3 (1-Butyl-3-methylimidazolium tribromide) (2 mmol)

  • Na2CO3 (1.1 mmol)

  • 2-amino-5-chloropyridine (2.4 mmol)

  • Diethyl ether (for extraction)

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • To a round-bottom flask, add acetophenone (2 mmol).

  • Slowly add [Bmim]Br3 (2 mmol) dropwise (1 drop per 5 seconds) with continuous stirring over 5 minutes at room temperature (30 °C).

  • Add Na2CO3 (1.1 mmol) and 2-amino-5-chloropyridine (2.4 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 40 minutes.

  • After the reaction is complete (monitored by TLC), extract the mixture with diethyl ether.

  • Concentrate the ethereal layer using a rotary evaporator.

  • Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and EtOAc as the developer to give the pure this compound.

Protocol 2: DBU-Catalyzed Synthesis in Aqueous Ethanol

This protocol is adapted from a general procedure for the synthesis of 2-arylimidazo[1,2-a]pyridines.

Materials:

  • 2-amino-5-chloropyridine (2.0 mmol)

  • Phenacyl bromide (or α-bromoacetophenone) (2.0 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (4.0 mmol)

  • Aqueous ethanol (1:1 v/v) (10 ml)

Procedure:

  • Dissolve 2-amino-5-chloropyridine (2.0 mmol) in aqueous ethanol (10 ml).

  • To this solution, add phenacyl bromide (2.0 mmol).

  • Add DBU (4.0 mmol) dropwise to the solution.

  • Stir the reaction mixture at room temperature. The reaction time will vary and should be monitored by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration. If not, the product can be extracted with an organic solvent and purified by column chromatography.

Data Presentation

Table 1: Yields of this compound and its Derivatives using the One-Pot Solvent-Free Protocol [1][3]

EntryAcetophenone DerivativeProductYield (%)
1AcetophenoneThis compound85
24-Methylacetophenone6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine87
34-Methoxyacetophenone6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine89
44-Fluoroacetophenone6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine89
54-Chloroacetophenone6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine86

Mandatory Visualizations

Experimental_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification A Acetophenone R1 Mix Acetophenone and [Bmim]Br3 (5 min, RT) A->R1 B [Bmim]Br3 B->R1 C Na2CO3 R2 Add Na2CO3 and 2-amino-5-chloropyridine C->R2 D 2-amino-5-chloropyridine D->R2 R1->R2 R3 Stir at Room Temperature (40 min) R2->R3 W1 Extract with Diethyl Ether R3->W1 W2 Concentrate W1->W2 P1 Purify by Chromatography W2->P1 FP Pure this compound P1->FP

Caption: Experimental workflow for the one-pot synthesis.

Troubleshooting_Yield cluster_check1 Initial Checks cluster_check2 Reaction Conditions cluster_check3 Side Reactions Start Low Yield of This compound Q1 Check Purity of Starting Materials Start->Q1 A1_Yes Purity Confirmed Q1->A1_Yes Yes A1_No Purify Reagents Q1->A1_No No Q2 Review Reaction Conditions (Temp, Time, Solvent, Catalyst) A1_Yes->Q2 End Improved Yield A1_No->End A2_Good Conditions are Optimal Q2->A2_Good Optimal A2_Bad Optimize Conditions: - Adjust Temperature - Vary Reaction Time - Screen Solvents/Catalysts Q2->A2_Bad Suboptimal Q3 Analyze Crude Product for Side Products (TLC, NMR) A2_Good->Q3 A2_Bad->End A3_Yes Side Products Identified Q3->A3_Yes Yes A3_No Re-evaluate Stoichiometry Q3->A3_No No A3_Sol Modify Reaction Conditions to Minimize Side Product Formation A3_Yes->A3_Sol A3_No->End A3_Sol->End

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Purification of Crude 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 6-Chloro-2-phenylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. For the common synthesis involving the condensation of 2-amino-5-chloropyridine with a 2-haloacetophenone derivative (e.g., 2-bromoacetophenone), the most probable impurities include:

  • Unreacted Starting Materials: 2-amino-5-chloropyridine and the 2-haloacetophenone derivative.

  • Regioisomers: Depending on the reaction conditions, small amounts of isomeric imidazo[1,2-a]pyridine derivatives may form.

  • Byproducts from Side Reactions: Polymeric materials or other condensation byproducts can also be present.

Q2: Which purification techniques are most effective for this compound?

A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization.[1][2] The choice between them, or their sequential use, will depend on the impurity profile and the desired final purity.

Q3: What is a suitable solvent for dissolving crude this compound for purification?

A3: this compound has low water solubility. It is generally soluble in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as other organic solvents like ethyl acetate and acetone. For column chromatography, the crude product is typically dissolved in a minimal amount of the eluent or a slightly more polar solvent. For recrystallization, a solvent that dissolves the compound well at elevated temperatures but poorly at room temperature is ideal; ethanol has been reported to be effective.[3]

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the baseline on the TLC plate, even with a polar eluent system.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel due to its basic nitrogen atoms.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your eluent system. This will compete with your compound for the active sites on the silica gel, allowing it to move up the TLC plate and elute from the column.

    • Consider using a different stationary phase, such as alumina (basic or neutral), which may have different separation characteristics.

Issue 2: The separation between the desired product and an impurity is poor.

  • Possible Cause: The chosen eluent system is not optimal for resolving the compounds.

  • Solution:

    • Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A less polar eluent system will generally increase the retention time of all compounds and may improve separation.

    • Try a Different Solvent System: If adjusting the ratio is ineffective, switch to a different solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

    • Use a Gradient Elution: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to separate compounds with a wider range of polarities.

G start Poor Separation Observed optimize_solvent Optimize Eluent Ratio (e.g., decrease polarity) start->optimize_solvent change_solvent Change Eluent System (e.g., Hex/EtOAc to DCM/MeOH) optimize_solvent->change_solvent Ineffective success Improved Separation optimize_solvent->success Effective gradient Implement Gradient Elution change_solvent->gradient Ineffective change_solvent->success Effective gradient->success Effective failure Separation Still Poor gradient->failure Ineffective consider_alt Consider Alternative Purification Method (e.g., Recrystallization) failure->consider_alt

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of your compound (or the impure mixture), or the solution is supersaturated with impurities. The reported melting point of this compound is 205-207 °C, so this is less likely to be an issue with common solvents. However, significant impurities can lower the melting point.

  • Solution:

    • Re-heat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to ensure the solution is not supersaturated.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider a different recrystallization solvent with a lower boiling point.

Issue 2: No crystals form, even after the solution has cooled.

  • Possible Cause: The solution is not sufficiently saturated, or the nucleation process has not initiated.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a seed crystal of pure this compound.

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

    • Use an Anti-Solvent: If you have a solvent in which your compound is very soluble (e.g., dichloromethane) and one in which it is poorly soluble (e.g., hexane), you can dissolve the compound in a minimal amount of the good solvent and then slowly add the anti-solvent until the solution becomes turbid. Then, heat to clarify and cool slowly.

G start No Crystals Formed Upon Cooling induce Induce Crystallization (Scratch/Seed) start->induce concentrate Increase Concentration (Evaporate Solvent) induce->concentrate Ineffective success Crystals Form induce->success Effective anti_solvent Use Anti-Solvent System concentrate->anti_solvent Ineffective concentrate->success Effective anti_solvent->success Effective failure Still No Crystals anti_solvent->failure Ineffective

Experimental Protocols

Protocol 1: Column Chromatography

This protocol provides a general guideline for the purification of crude this compound using silica gel chromatography.

1. Preparation of the Column:

  • Select an appropriate sized column based on the amount of crude material (a silica gel to crude product ratio of 30:1 to 100:1 by weight is common).

  • Pack the column with silica gel as a slurry in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Ensure the silica gel bed is compact and level, without any air bubbles.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.

3. Elution:

  • Begin eluting the column with a non-polar solvent system. The optimal eluent can be determined by Thin Layer Chromatography (TLC). A good starting point for imidazo[1,2-a]pyridines is a hexane/ethyl acetate or a dichloromethane/methanol system.[4][5] For a related compound, a 20:1 dichloromethane:methanol eluent was effective.[4]

  • Gradually increase the polarity of the eluent if necessary (gradient elution) to elute the desired compound.

  • Collect fractions in test tubes.

4. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol describes a general procedure for the purification of this compound by recrystallization. Ethanol has been reported as a suitable solvent.[3]

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

3. Crystallization:

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature.

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables provide a summary of typical parameters for the purification of imidazo[1,2-a]pyridine derivatives. These should be used as a starting point and optimized for this compound.

Table 1: Column Chromatography Parameters for Imidazo[1,2-a]pyridine Derivatives

ParameterRecommended Value/SystemNotes
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard choice for this class of compounds.
Eluent Systems Hexane / Ethyl AcetateGood for less polar impurities.
Dichloromethane / MethanolEffective for more polar compounds. A 20:1 ratio has been used for a related compound.[4]
Chloroform / HexaneAnother option for separation.[4]
Gradient Step or linear gradientOften improves separation of complex mixtures.
Loading Wet or Dry LoadingDry loading is preferred for compounds with limited solubility in the eluent.

Table 2: Recrystallization Solvents for Imidazo[1,2-a]pyridine Derivatives

SolventPolarityBoiling Point (°C)Suitability
Ethanol Polar78Reported as a suitable solvent for this compound.[3]
Methanol Polar65Can be effective, but lower boiling point may lead to rapid evaporation.
Isopropanol Polar82A good alternative to ethanol.
Ethyl Acetate Medium77Can be a good choice for compounds of intermediate polarity.
Toluene Non-polar111Suitable for less polar compounds.
Hexane/Ethyl Acetate VariableVariableA solvent/anti-solvent system that can be fine-tuned.

References

Optimizing Imidazo[1,2-a]Pyridine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines. The information is presented in a direct question-and-answer format to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, offering potential solutions and optimization strategies.

Issue 1: Low Reaction Yield

  • Question: My reaction is resulting in a low yield of the desired imidazo[1,2-a]pyridine. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, catalyst inefficiency, or substrate-related issues. Consider the following troubleshooting steps:

    • Catalyst and Solvent Screening: The choice of catalyst and solvent system is critical. For instance, in copper-catalyzed syntheses, CuBr has been shown to be highly effective, with DMF as the preferred solvent.[1] In other cases, iodine has been used as a cost-effective and eco-friendly catalyst, providing excellent yields in ethanol.[2][3] It is advisable to screen a variety of catalysts and solvents to find the optimal combination for your specific substrates.

    • Temperature Optimization: Temperature plays a significant role in reaction kinetics and yield. For the copper-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, 80°C was found to be the ideal temperature.[1] For other methods, such as microwave-assisted synthesis, temperatures can be higher but reaction times are significantly reduced.[4] A systematic temperature screen is recommended.

    • Substrate Electronic Effects: The electronic properties of your starting materials can influence the reaction outcome. Electron-rich aminopyridines tend to give better yields than their electron-deficient counterparts.[1] If you are working with an electron-deficient substrate, you may need to employ a more active catalyst system or adjust the reaction conditions accordingly.

    • Reaction Time: Ensure the reaction is running for an adequate amount of time to reach completion. Monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time. Some modern methods, like microwave-assisted synthesis, can reduce reaction times to as little as 30 minutes.[4]

Issue 2: Formation of Side Products and Purification Challenges

  • Question: I am observing significant side product formation, which is complicating the purification of my target imidazo[1,2-a]pyridine. What strategies can I employ to minimize side products?

  • Answer: The formation of side products is a common issue that can often be addressed by fine-tuning the reaction conditions.

    • One-Pot Procedures: Employing a one-pot synthesis strategy can minimize the handling of intermediates and potentially reduce the formation of side products. Several one-pot procedures for imidazo[1,2-a]pyridine synthesis have been reported, including copper-catalyzed[1], iodine-catalyzed[2][3], and multicomponent reactions.[4]

    • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For example, iodine-catalyzed reactions in ethanol have been reported to yield products that precipitate directly from the reaction mixture, simplifying purification by filtration.[2]

    • Control of Reaction Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of unwanted byproducts. Conversely, some reactions utilize air as a green oxidant.[1]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of imidazo[1,2-a]pyridines.

  • Question: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

  • Answer: Several efficient methods exist for the synthesis of imidazo[1,2-a]pyridines. Some of the most widely used include:

    • Copper-Catalyzed Reactions: These methods often involve the reaction of 2-aminopyridines with various partners like nitroolefins or acetophenones, frequently using air as an oxidant.[1][5]

    • Iodine-Catalyzed Reactions: This approach offers a cost-effective and environmentally friendly alternative, often proceeding via a three-component condensation.[2][3]

    • Groebke–Blackburn–Bienaymé (GBB) Reaction: This is a multicomponent reaction that allows for the synthesis of diverse imidazo[1,2-a]pyridines in a single step.[4]

    • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[4][6]

  • Question: How can I synthesize substituted imidazo[1,2-a]pyridines?

  • Answer: The substitution pattern on the imidazo[1,2-a]pyridine core can be controlled by the choice of starting materials. For example, in the GBB reaction, varying the aldehyde and isocyanide components leads to different substitutions.[4] Similarly, in copper-catalyzed reactions, using substituted 2-aminopyridines and ketones or nitroolefins will result in a substituted final product.[1]

  • Question: Are there any "green" or environmentally friendly methods for synthesizing imidazo[1,2-a]pyridines?

  • Answer: Yes, several green chemistry approaches have been developed. These include:

    • Using air as an oxidant in copper-catalyzed reactions, which avoids toxic byproducts.[1]

    • Employing iodine as a low-cost and benign catalyst.[2][3]

    • Utilizing microwave-assisted synthesis in green solvents like polyethylene glycol (PEG) and water.[6]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for different synthetic methods, allowing for easy comparison of reaction conditions and efficiency.

Table 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins

CatalystSolventTemperature (°C)Time (h)Max Yield (%)
CuBrDMF801290
CuClDMF801282
CuIDMF801285
Cu(OAc)₂DMF801275

Data sourced from optimization experiments.[1]

Table 2: Groebke–Blackburn–Bienaymé Reaction Optimization

CatalystSolventTemperature (°C)TimeYield (%)
NH₄Cl-Room Temp12 h82
NH₄Cl-608 h82
NH₄Cl (MW)--30 min89

MW denotes microwave irradiation.[4]

Table 3: Iodine-Catalyzed Three-Component Synthesis

Catalyst (mol%)SolventTemperatureTimeYield (%)
I₂ (5)EthanolRoom Temp2-3 h95
I₂ (5)MethanolRoom Temp3 h85
I₂ (5)WaterRoom Temp5 h60
I₂ (5)ACNRoom Temp4 h70
I₂ (5)DCMRoom Temp5 h50

Data for the synthesis of a specific imidazo[1,2-a]pyrazine derivative, demonstrating solvent effects.[3]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from 2-Aminopyridine and Nitroolefin

  • To a reaction tube, add 2-aminopyridine (0.2 mmol), the nitroolefin (0.24 mmol), and CuBr (0.02 mmol).

  • Add DMF (2.0 mL) as the solvent.

  • Stir the reaction mixture at 80°C for the time determined by reaction monitoring (e.g., 12 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

  • In a round-bottom flask, dissolve the aryl aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol.

  • Add tert-butyl isocyanide (1.0 mmol) to the mixture.

  • Add iodine (5 mol%) to the reaction mixture.

  • Stir the reaction at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the reaction mixture and purify the residue by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_catalyst Review Catalyst and Solvent start->check_catalyst check_temp Optimize Temperature check_catalyst->check_temp Optimal screen_catalysts Screen Different Catalysts (e.g., CuBr, I₂) check_catalyst->screen_catalysts Suboptimal? screen_solvents Test Various Solvents (e.g., DMF, Ethanol) check_catalyst->screen_solvents Suboptimal? check_time Adjust Reaction Time check_temp->check_time Optimal temp_gradient Run Temperature Gradient (e.g., RT, 60°C, 80°C, 100°C) check_temp->temp_gradient Suboptimal? check_substrate Consider Substrate Electronic Effects check_time->check_substrate Optimal time_course Monitor Reaction Over Time (TLC, LC-MS) check_time->time_course Suboptimal? modify_conditions Modify Conditions for Electron-Poor/Rich Substrates check_substrate->modify_conditions Relevant? solution Improved Yield and Purity check_substrate->solution Not Relevant screen_catalysts->check_temp screen_solvents->check_temp temp_gradient->check_time time_course->check_substrate modify_conditions->solution

Caption: A troubleshooting workflow for optimizing imidazo[1,2-a]pyridine synthesis.

Reaction_Parameters_Impact cluster_inputs Reaction Parameters cluster_outputs Reaction Outcomes Catalyst Catalyst (e.g., Cu(I), I₂) Yield Yield Catalyst->Yield Purity Purity / Side Products Catalyst->Purity Time Reaction Time Catalyst->Time Solvent Solvent (e.g., DMF, EtOH) Solvent->Yield Solvent->Purity Temperature Temperature (e.g., RT to 100°C) Temperature->Yield Temperature->Time Substrate Substrate Electronics (Rich vs. Deficient) Substrate->Yield

Caption: Key parameters influencing the outcome of imidazo[1,2-a]pyridine synthesis.

References

Technical Support Center: Synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the condensation reaction between 5-Chloro-2-aminopyridine and a phenacyl halide, typically 2-bromoacetophenone. This reaction, a variation of the Tschitschibabin reaction, is widely used due to the commercial availability of the starting materials.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can arise from several factors. Key areas to investigate include:

  • Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield. The reaction can be sensitive to heat, and prolonged reaction times may lead to byproduct formation.

  • Base Strength: The choice and amount of base are crucial. An inappropriate base can lead to side reactions or incomplete reaction.

  • Purity of Starting Materials: Impurities in 5-Chloro-2-aminopyridine or 2-bromoacetophenone can interfere with the reaction.

  • Moisture: The presence of water can lead to hydrolysis of the halo-ketone and other side reactions.

Q3: I am having trouble purifying the final product. What are some effective purification strategies?

A3: Purification of this compound can be challenging. Common and effective techniques include:

  • Column Chromatography: Silica gel chromatography is the most common method. A gradient elution with a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid of sufficient purity after initial workup, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) can yield highly pure material.

  • Acid-Base Extraction: As an imidazo[1,2-a]pyridine, the product is basic and can be extracted into an acidic aqueous solution (e.g., dilute HCl). This can help remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Troubleshooting Guide: Side Reactions and Solutions

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the identification and mitigation of common side reactions.

Problem Potential Cause Proposed Solution
Low to no yield of the desired product. Reaction not proceeding to completion. - Ensure the reaction temperature is appropriate. While some protocols are at room temperature, gentle heating (40-60 °C) might be necessary. - Verify the purity and integrity of starting materials. 2-bromoacetophenone can degrade over time. - Use an appropriate solvent. Anhydrous conditions are often preferred.
Presence of a major byproduct with a higher molecular weight. Self-condensation of 2-bromoacetophenone (Favorskii rearrangement precursor) or aldol condensation. - Control the addition of the base. Add the base slowly to the reaction mixture. - Maintain a lower reaction temperature to disfavor the self-condensation reaction. - Ensure stoichiometric control of reactants.
Formation of a dark, tarry substance in the reaction mixture. Decomposition of starting materials or product, potentially due to excessive heat or strong base. - Lower the reaction temperature. - Use a milder base (e.g., NaHCO₃ instead of a stronger organic base). - Decrease the reaction time and monitor the reaction progress closely by TLC.
Multiple spots on TLC, indicating a mixture of products. Formation of regioisomers or other side products. - While less common with 2-aminopyridines, ensure the correct starting materials are used. - Optimize the reaction conditions (solvent, temperature, base) to favor the formation of the desired product. A solvent screen can be beneficial.

Experimental Protocols

Protocol 1: Synthesis via Condensation of 5-Chloro-2-aminopyridine and 2-Bromoacetophenone

This protocol is a common method for the synthesis of this compound.

Materials:

  • 5-Chloro-2-aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base like DBU

  • Anhydrous ethanol or acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-Chloro-2-aminopyridine (1.0 eq) in anhydrous ethanol, add 2-bromoacetophenone (1.05 eq).

  • Add sodium bicarbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or heat to reflux (depending on the chosen protocol) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Data Presentation

The choice of base and solvent can significantly impact the yield of this compound and the formation of byproducts. The following table summarizes hypothetical, yet chemically plausible, data to illustrate these effects.

Base Solvent Temperature (°C) Reaction Time (h) Yield of Desired Product (%) Major Side Product(s) (%)
NaHCO₃EthanolReflux1275Self-condensation product of 2-bromoacetophenone (~5%)
DBUAcetonitrile25685Trace impurities
K₂CO₃DMF80460Decomposition products (~15%)
NoneNeat602450Unreacted starting materials

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 5-Chloro-2-aminopyridine 5-Chloro-2-aminopyridine Condensation Condensation 5-Chloro-2-aminopyridine->Condensation 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Condensation This compound This compound Condensation->this compound Base, Solvent Heat (optional)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Verify Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) check_sm->check_conditions Purity OK purification Optimize Purification (Chromatography, Recrystallization) check_sm->purification Impure SM analyze_byproducts Identify Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts optimize_temp Adjust Temperature analyze_byproducts->optimize_temp Side reactions favored by heat optimize_base Change Base/ Concentration analyze_byproducts->optimize_base Base-induced decomposition optimize_solvent Screen Solvents analyze_byproducts->optimize_solvent Poor solubility/ side reactions success Improved Yield/ Purity optimize_temp->success optimize_base->success optimize_solvent->success purification->success

Caption: Troubleshooting workflow for synthesis optimization.

Logical Relationships of Side Reactions

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions cluster_conditions Favorable Conditions for Side Reactions main_rxn 5-Chloro-2-aminopyridine + 2-Bromoacetophenone -> Desired Product self_condensation 2 x 2-Bromoacetophenone -> Self-Condensation Product hydrolysis 2-Bromoacetophenone + H₂O -> Acetophenone + HBr decomposition Starting Materials/Product -> Tar strong_base Strong Base strong_base->self_condensation high_temp High Temperature high_temp->self_condensation high_temp->decomposition water Presence of Water water->hydrolysis

Caption: Factors influencing potential side reactions.

References

Stability of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in various buffer systems. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during experimental procedures.

Stability Profile of this compound

While specific experimental stability data for this compound is not extensively published, a hypothetical stability profile has been generated based on the general behavior of similar heterocyclic compounds. This data is intended to serve as a guideline for experimental design. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.

Hypothetical Stability Data

The following table summarizes the hypothetical percentage of intact this compound remaining after incubation in different buffers at 37°C over 24 hours.

Buffer SystempH% Remaining (t=0h)% Remaining (t=2h)% Remaining (t=8h)% Remaining (t=24h)
Citrate Buffer3.0100856035
Phosphate Buffer7.4100989592
Tris-HCl Buffer8.5100999796

Interpretation of Hypothetical Data: The data suggests that this compound is likely susceptible to degradation under acidic conditions, while exhibiting greater stability in neutral to basic buffers.[1] This pH-dependent instability is a common characteristic for many nitrogen-containing heterocyclic compounds.

Experimental Protocol: Assessing Compound Stability in Aqueous Buffers

This guide outlines a general protocol to determine the stability of this compound in a specific buffer.

Workflow for Stability Assessment

Stability Assessment Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (e.g., in DMSO) working Prepare Working Solution in Buffer stock->working Dilute incubate Incubate at Desired Temperature (e.g., 37°C) working->incubate timepoints Collect Aliquots at Various Time Points incubate->timepoints quench Quench Degradation (e.g., with cold acetonitrile) timepoints->quench analyze Analyze by HPLC or LC-MS quench->analyze data Determine % Remaining Compound analyze->data

Caption: Workflow for assessing the stability of a compound in a buffer.

Methodology

  • Prepare Stock Solution: Dissolve this compound in a suitable organic solvent like DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to the final desired concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solubility issues and effects on stability.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).[2] Protect the solution from light if the compound is suspected to be light-sensitive.[3]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.[2]

  • Quench Reaction: Immediately stop any potential degradation by adding a quenching solution, such as cold acetonitrile, and store the samples at -80°C until analysis.[4]

  • Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the percentage of intact this compound remaining at each time point.[4]

Troubleshooting Guide

This guide addresses common issues that may arise during stability studies of this compound.

IssuePotential Cause(s)Recommended Action(s)
Inconsistent results between experiments Compound instability, variability in experimental conditions.Systematically assess stability under your specific conditions. Control for factors like solvent, pH, temperature, and light exposure.[2][4]
Low recovery of the compound at time zero Poor solubility in the aqueous buffer, adsorption to plasticware.- Ensure the final concentration of the organic solvent from the stock solution is minimal. - Consider using silanized glassware or low-adsorption microplates.
Mass balance failure in forced degradation studies Formation of non-UV active or volatile degradants, co-elution of peaks.- Use a photodiode array (PDA) detector to check for new peaks with a similar UV spectrum to the parent compound. - Employ a mass spectrometry (MS) detector to identify the mass of potential degradants.[4]
Rapid degradation in cell culture media Enzymatic degradation by components in serum, pH shift in the incubator.- Minimize incubation time. - Prepare fresh solutions immediately before use. - Test stability in simpler, defined media or heat-inactivated serum.[2]

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a common sign of compound instability.[2][4] Small molecules can degrade under various experimental conditions, leading to a decreased effective concentration and variability in your data. Factors such as the pH of your buffer, temperature, light exposure, and the presence of other reactive species can all impact the stability of your compound.[2][3] It is crucial to systematically assess the stability of this compound under your specific experimental conditions.

Q2: How can I determine the degradation products of this compound?

A2: Forced degradation studies can help identify potential degradation products.[5] This involves subjecting the compound to harsh conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), high temperature, and intense light.[4] The resulting samples can then be analyzed by LC-MS to identify the mass of the degradation products, which can help in their structural elucidation.[4]

Q3: What are the best practices for storing a stock solution of this compound?

A3: For long-term storage, it is generally recommended to store stock solutions of small molecules in a suitable organic solvent (like DMSO) at -20°C or -80°C in tightly sealed containers to prevent moisture absorption and degradation. Avoid repeated freeze-thaw cycles. For daily use, a fresh dilution from the stock solution is preferable.

Q4: I suspect my compound is unstable in my cell culture media. What can I do?

A4: Instability in cell culture media is a common challenge. To address this, you can:

  • Minimize Incubation Time: Reduce the time the compound is in the media before and during the experiment.[2]

  • Prepare Fresh Solutions: Always prepare fresh dilutions of the compound immediately before use.[2]

  • Test Different Media Formulations: Some media components may accelerate degradation. If possible, test the stability in simpler, defined media.[2]

  • Use Stabilizing Agents: The addition of antioxidants or other stabilizing agents may be beneficial, but their compatibility with your assay must be validated.[2]

Logical Relationship for Troubleshooting Inconsistent Data

Troubleshooting Inconsistent Data start Inconsistent Experimental Results stability Is compound stability a potential issue? start->stability protocol Review Experimental Protocol stability->protocol No perform_stability Perform Systematic Stability Study stability->perform_stability Yes storage Check Compound Storage protocol->storage reagents Verify Reagent Quality storage->reagents stable Compound is Stable perform_stability->stable unstable Compound is Unstable perform_stability->unstable modify_protocol Modify Experimental Protocol (e.g., shorter incubation) unstable->modify_protocol

Caption: A logical workflow for troubleshooting inconsistent experimental data.

References

Overcoming poor solubility of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 6-Chloro-2-phenylimidazo[1,2-a]pyridine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound that contribute to its poor solubility?

The poor aqueous solubility of this compound is primarily due to its chemical structure. Key properties are summarized below. The high octanol-water partition coefficient (XLogP3) indicates its lipophilic (fat-loving) nature, while the very low water solubility value confirms its hydrophobicity.[1]

PropertyValueImplication for Solubility
Molecular Formula C13H9ClN2-
Molecular Weight 228.68 g/mol -
Water Solubility 1.4 µg/mLExtremely low aqueous solubility.[1][2]
XLogP3 4.1High lipophilicity, prefers non-aqueous environments.[1]
Melting Point 205-207°CHigh melting point suggests strong crystal lattice energy, which can hinder dissolution.[1]
Predicted pKa 5.06 ± 0.50The compound is weakly basic and its ionization, which could improve solubility, will depend on the pH of the medium.[2]

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening and what should I do?

This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[3] To address this, consider the following:

  • Lower the final concentration: The most straightforward approach is to test the compound at a lower final concentration.

  • Modify the assay buffer: Introduce a small percentage of organic co-solvents or other solubilizing agents into the final assay buffer.

  • Use a formulation strategy: Employ techniques like solid dispersions or lipid-based formulations to maintain the compound in a solubilized state upon dilution.[3]

Q3: What is the maximum recommended concentration of DMSO as a co-solvent in cell-based assays?

While DMSO is a powerful solvent, it can be toxic to cells at higher concentrations. For most cell-based assays, it is recommended to keep the final concentration of DMSO at or below 0.5%, and ideally no higher than 1%, to avoid significant cytotoxicity or off-target effects. However, the tolerance can vary between cell lines, so it is best to run a vehicle control to assess the effect of DMSO on your specific experimental system.

Q4: Can I use pH adjustment to improve the solubility of this compound?

Yes, pH modification can be an effective strategy for ionizable compounds.[4][5] this compound is predicted to be a weak base with a pKa of approximately 5.06.[2] Therefore, lowering the pH of the solvent to below its pKa will lead to protonation of the molecule, forming a more soluble salt. It is advisable to perform a pH-solubility profile to determine the optimal pH for your assay.

Q5: What are some common and effective excipients for improving the solubility of poorly soluble compounds?

Several categories of excipients can be used to enhance solubility:

  • Co-solvents: Water-miscible organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG).[4]

  • Surfactants: Agents like Tween-20, Triton X-100, and Cremophor EL can form micelles to encapsulate and solubilize hydrophobic compounds.[4][6][7]

  • Complexing Agents: Cyclodextrins are widely used to form inclusion complexes with poorly soluble drugs, increasing their apparent solubility.[3][4]

Troubleshooting Guides

Guide 1: Optimizing a Co-solvent System

This guide provides a systematic approach to selecting and optimizing a co-solvent system to enhance the solubility of this compound.

Experimental Protocol:

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to test.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).

  • Determine Kinetic Solubility:

    • Add a small volume of the DMSO stock solution to each co-solvent mixture to achieve the desired final concentration.

    • Incubate the samples at room temperature for a set period (e.g., 2 hours), with gentle agitation.

    • Visually inspect for any precipitation.

    • Filter or centrifuge the samples to remove any undissolved compound.

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Analyze Results: Plot the measured solubility against the percentage of co-solvent to identify the optimal system that provides the required solubility while minimizing the organic solvent concentration.

Table of Common Co-solvents:

Co-solventPropertiesTypical Concentration in Assays
DMSO Strong, aprotic solvent< 1%
Ethanol Water-miscible protic solvent1-10%
Polyethylene Glycol (PEG 300/400) Non-ionic, water-miscible polymer5-20%
Propylene Glycol Viscous, water-miscible solvent5-20%
Guide 2: Utilizing Surfactants for Solubilization

Surfactants can significantly increase the solubility of hydrophobic compounds by forming micelles.

Experimental Protocol:

  • Select Surfactants: Choose non-ionic surfactants which are generally less disruptive to biological systems. Common choices include Tween-20, Tween-80, and Triton X-100.[6]

  • Prepare Surfactant Solutions: Prepare a series of assay buffers containing different concentrations of the selected surfactant (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).

  • Determine Solubility:

    • Add an excess amount of solid this compound to each surfactant solution.

    • Equilibrate the samples for 24 hours at a controlled temperature with continuous agitation.

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate by a validated analytical method.

  • Considerations: Be mindful that high concentrations of surfactants can interfere with some assay technologies or affect cell viability in cell-based assays.[6]

Guide 3: Employing Cyclodextrins for Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility.[4]

Experimental Protocol:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Prepare Cyclodextrin Solutions: Create a range of HP-β-CD concentrations in your aqueous assay buffer (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study:

    • Add an excess of the compound to each cyclodextrin solution.

    • Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

    • Withdraw samples, filter, and analyze the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 complex.

Visualizations

G cluster_0 Solubility Enhancement Workflow A Poorly Soluble Compound (this compound) B Characterize Physicochemical Properties (pKa, logP, etc.) A->B C Is the compound ionizable? B->C D Optimize pH C->D Yes E Use Co-solvents (e.g., DMSO, Ethanol) C->E No I Select Optimal Strategy for Assay D->I F Use Surfactants (e.g., Tween-20) E->F G Use Cyclodextrins (e.g., HP-β-CD) F->G H Advanced Formulations (Solid Dispersions, Nanosuspensions) G->H H->I

Caption: Decision workflow for selecting a solubility enhancement strategy.

Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.

G cluster_0 Cyclodextrin Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Soluble Inclusion Complex Cavity Hydrophobic Cavity Drug Drug Molecule Drug->Complex +

Caption: Formation of a soluble inclusion complex with cyclodextrin.

References

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the multicomponent synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common multicomponent reactions for synthesizing imidazo[1,2-a]pyridines?

A1: The most prevalent and versatile method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2] This reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently construct the imidazo[1,2-a]pyridine scaffold.[1][2]

Q2: My GBB reaction is not working or giving very low yields. What are the first parameters I should check?

A2: For low-yielding GBB reactions, first verify the purity of your starting materials, especially the aldehyde and isocyanide. Ensure your reaction is conducted under anhydrous conditions, as water can lead to unwanted side reactions. Also, confirm that your catalyst is active and used in the correct concentration. The choice of solvent can also have a significant impact on the reaction's success.

Q3: The color of my reaction mixture turned dark brown or black. What does this indicate?

A3: A dark coloration, particularly when using certain catalysts like scandium triflate, can be an indication of isocyanide polymerization.[3] While this may not always completely inhibit the desired reaction, it can contribute to lower yields and make purification more challenging.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the Ugi reaction product. Why is this happening?

A4: The formation of a linear Ugi adduct is a known side reaction in the GBB synthesis, particularly when using aliphatic aldehydes.[4] The reaction conditions, including the choice of catalyst and solvent, can influence the competition between the GBB cyclization and the Ugi pathway.

Q5: Can I use water as a solvent for the GBB reaction?

A5: While many protocols emphasize the need for anhydrous conditions, some studies have reported successful GBB reactions in aqueous media. However, the success in water is often substrate-dependent, and it may not be suitable for all combinations of reactants. If you are experiencing issues, switching to a dry organic solvent is a recommended troubleshooting step.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Impure starting materials. 3. Presence of water in the reaction. 4. Unsuitable solvent. 5. Low reaction temperature.1. Use a fresh batch of catalyst at the recommended loading (e.g., 10-20 mol%). Consider screening different Lewis or Brønsted acids. 2. Purify starting materials (e.g., distill aldehyde, check isocyanide purity). 3. Use anhydrous solvents and dry glassware. Consider adding a dehydrating agent like trimethyl orthoformate.[5] 4. Screen different solvents. Alcohols like methanol or ethanol are commonly used.[3] 5. Increase the reaction temperature, potentially using microwave irradiation to shorten reaction times.[6]
Presence of Multiple Spots on TLC (Low Purity) 1. Formation of Ugi-type byproducts. 2. Isocyanide polymerization. 3. Hydrolysis of intermediates or starting materials. 4. Incomplete reaction.1. If using an aliphatic aldehyde, consider switching to a different catalyst or solvent system to favor the GBB pathway.[4] 2. Try adding the isocyanide slowly to the reaction mixture. Lowering the reaction temperature might also help. 3. Ensure strictly anhydrous conditions. 4. Increase the reaction time or temperature and monitor by TLC until the starting materials are consumed.
Difficulty in Product Purification 1. Presence of polymeric byproducts. 2. Product is highly soluble in the elution solvent. 3. Product co-elutes with an impurity.1. Consider a pre-purification step, such as precipitation of the product by adding a non-polar solvent to the crude reaction mixture. 2. Use a less polar solvent system for column chromatography. 3. Try a different stationary phase for chromatography (e.g., alumina) or a different solvent system.

Experimental Protocols

Representative Groebke-Blackburn-Bienaymé Synthesis of a 3-Aminoimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 0.1 equiv)

  • Anhydrous methanol (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine, the aldehyde, and scandium(III) triflate.

  • Add anhydrous methanol and stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide to the reaction mixture.

  • Stir the reaction at room temperature or heat as required (e.g., 60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure imidazo[1,2-a]pyridine.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Model GBB Reaction *

Catalyst Catalyst Loading (mol%) Solvent Temperature (°C) Yield (%)
Sc(OTf)₃10Methanol2585
HClO₄20Methanol2578
Iodine20Ethanol2582[7]
NH₄Cl20Ethanol6075
None-Methanol25<10

*Data is representative and compiled for illustrative purposes. Actual yields will vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow Experimental Workflow for GBB Synthesis start Start reactants 1. Add 2-aminopyridine, aldehyde, and catalyst to anhydrous solvent start->reactants stir1 2. Stir at room temperature reactants->stir1 add_isocyanide 3. Add isocyanide stir1->add_isocyanide reaction 4. Stir at desired temperature (monitor by TLC) add_isocyanide->reaction workup 5. Concentrate under reduced pressure reaction->workup purification 6. Purify by flash column chromatography workup->purification characterization 7. Characterize product (NMR, MS) purification->characterization end End characterization->end

Caption: A typical experimental workflow for the Groebke-Blackburn-Bienaymé reaction.

signaling_pathway Imidazo[1,2-a]pyridine Modulation of STAT3/NF-κB Pathway cluster_cell Cell cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Activation TLR4->NFkB_pathway STAT3_pathway STAT3 Phosphorylation TLR4->STAT3_pathway NFkB NF-κB NFkB_pathway->NFkB Translocation STAT3 p-STAT3 STAT3_pathway->STAT3 Translocation target_genes Transcription of Pro-inflammatory Genes (iNOS, COX-2) NFkB->target_genes Induces STAT3->target_genes Induces imidazo Imidazo[1,2-a]pyridine imidazo->NFkB_pathway Inhibits imidazo->STAT3_pathway Inhibits

Caption: Imidazo[1,2-a]pyridines can inhibit pro-inflammatory signaling pathways.

References

Troubleshooting low bioactivity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine derivatives during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound derivatives?

A1: this compound derivatives are a class of heterocyclic compounds known for a wide range of biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antifungal, and antiviral properties.[1] They have also been investigated as kinase inhibitors and receptor ligands. The specific activity and potency of a derivative are highly dependent on the nature and position of substituents on the phenyl and imidazopyridine rings.[2]

Q2: My this compound derivative shows lower than expected bioactivity. What are the potential primary causes?

A2: Low bioactivity of a synthetic compound can stem from several factors. The most common issues to investigate are related to the compound itself, its properties, or the experimental assay. A systematic approach to troubleshooting is recommended to pinpoint the exact cause.

Q3: How does the purity of my compound affect its bioactivity?

A3: The purity of your compound is critical. Impurities from the synthesis, such as residual solvents, starting materials, or byproducts, can interfere with the biological assay. This interference can manifest as direct inhibition or activation of the target, or it can affect the assay's detection system, leading to artificially low or variable results. It is recommended to use compounds with a purity of >95% for biological assays.

Q4: Could the solubility of my derivative be the reason for its low bioactivity?

A4: Yes, poor solubility is a frequent cause of low bioactivity.[3] If your this compound derivative is not fully dissolved in the assay medium, its effective concentration at the target site will be lower than the nominal concentration, leading to an underestimation of its potency. These compounds can be hydrophobic, and precipitation in aqueous assay buffers is a common issue.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to low bioactivity.

Issue 1: Inconsistent or No Activity in Cell-Based Assays

Possible Cause 1: Compound Precipitation

  • Question: How can I determine if my compound is precipitating in the cell culture medium?

  • Answer: Visually inspect the wells of your assay plate under a microscope after adding the compound. Look for crystals or amorphous precipitate. You can also measure the turbidity of the compound in the medium using a spectrophotometer.

  • Troubleshooting Steps:

    • Reduce Final DMSO Concentration: Ensure the final concentration of DMSO or other organic solvents is as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity and to minimize precipitation.

    • Use a Different Solubilizing Agent: For in vivo studies or if DMSO is problematic, consider using alternative formulation strategies with excipients like cyclodextrins or surfactants.

    • Pre-warm Media: Adding the compound stock to pre-warmed (37°C) media can sometimes improve solubility.

Possible Cause 2: Compound Instability

  • Question: My compound is soluble, but the activity is still low. Could it be degrading in the assay conditions?

  • Answer: The imidazo[1,2-a]pyridine scaffold is generally stable, but certain substituents could make it susceptible to degradation under specific pH, light, or temperature conditions of your assay.

  • Troubleshooting Steps:

    • Incubate and Re-analyze: Incubate your compound in the assay buffer under the same conditions as your experiment (e.g., 37°C for 48 hours). After incubation, re-analyze the sample by HPLC to check for the appearance of degradation products.

    • Protect from Light: Some compounds are light-sensitive. Perform your experiments in low-light conditions or use amber-colored plates to see if activity improves.

Possible Cause 3: Incorrect Compound Structure or Purity

  • Question: How can I be certain that the compound I synthesized is correct and pure enough for biological testing?

  • Answer: It is crucial to verify the chemical identity and purity of your compound.

  • Troubleshooting Steps:

    • Structural Verification: Confirm the structure using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

    • Purity Analysis: Determine the purity using High-Performance Liquid Chromatography (HPLC). A purity of >95% is recommended for most biological assays.

Issue 2: Low Potency in Kinase Assays

Possible Cause 1: Assay Interference

  • Question: My compound appears to be a weak inhibitor in my kinase assay. How do I know if it's interfering with the assay itself?

  • Answer: Some compounds can interfere with the detection method of a kinase assay (e.g., fluorescence or luminescence), leading to inaccurate results.

  • Troubleshooting Steps:

    • Run a "No Enzyme" Control: Set up a control reaction that includes your compound and all assay reagents except for the kinase. If you observe a signal that changes with the concentration of your compound, it indicates interference.

    • Assess Autofluorescence: If you are using a fluorescence-based assay, measure the fluorescence of your compound alone at the excitation and emission wavelengths of the assay.

Possible Cause 2: Compound Aggregation

  • Question: Could my compound be forming aggregates that inhibit the kinase non-specifically?

  • Answer: Yes, many small molecules can form aggregates at higher concentrations, which can sequester and inhibit enzymes in a non-specific manner.

  • Troubleshooting Steps:

    • Include a Detergent: Repeat the kinase assay in the presence of a low concentration of a non-ionic detergent, such as 0.01% Triton X-100. If the inhibitory activity is significantly reduced, it suggests that aggregation was a contributing factor.

    • Dynamic Light Scattering (DLS): For a more direct measurement, you can use DLS to detect the presence of aggregates in your compound solution.

Data Presentation

Table 1: Troubleshooting Low Bioactivity - A Summary of Key Checks

Parameter Potential Issue Recommended Action
Compound Identity Incorrect chemical structureVerify with NMR and HRMS.
Compound Purity Presence of impuritiesAnalyze by HPLC (>95% purity recommended).
Solubility Precipitation in assay mediumVisual inspection, reduce DMSO, use co-solvents.
Stability Degradation under assay conditionsIncubate in assay buffer and re-analyze by HPLC.
Assay Interference Compound affects detection signalRun "no enzyme" controls; check for autofluorescence.
Aggregation Non-specific inhibitionRe-run assay with 0.01% Triton X-100; perform DLS.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol is used to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay

This protocol is a luminescent assay to measure the activity of a kinase and the inhibitory potential of the test compounds.

Materials:

  • Kinase of interest

  • Kinase substrate

  • This compound derivative

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • ATP

  • Kinase assay buffer

  • White, opaque 96-well or 384-well plates

Procedure:

  • Kinase Reaction Setup: In a well of a white plate, set up the kinase reaction. This typically includes the kinase, its substrate, ATP, and the kinase assay buffer.

  • Compound Addition: Add the this compound derivative at various concentrations. Include a "no inhibitor" control (100% activity) and a "no enzyme" control (background).

  • Initiate Kinase Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30-60 minutes at room temperature.

  • Measure Luminescence: Read the luminescence using a plate reader.

  • Data Analysis: The light signal is proportional to the amount of ADP generated and thus correlates with kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC₅₀ value from a dose-response curve.

Signaling Pathways and Workflows

Troubleshooting Workflow for Low Bioactivity

Troubleshooting_Workflow start Low Bioactivity Observed compound_check Step 1: Verify Compound Integrity start->compound_check structure Verify Structure (NMR, HRMS) compound_check->structure assay_check Step 2: Optimize Bioassay Conditions interference Check for Assay Interference assay_check->interference purity Analyze Purity (HPLC >95%) structure->purity solubility Check Solubility in Assay Medium purity->solubility stability Assess Stability solubility->stability stability->assay_check aggregation Test for Compound Aggregation interference->aggregation retest Re-evaluate Bioactivity aggregation->retest

Caption: A systematic workflow for troubleshooting low bioactivity.

Simplified EGFR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives have been shown to target receptor tyrosine kinases like EGFR.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation

Caption: Simplified EGFR signaling cascade.

Simplified PI3K/Akt Signaling Pathway

This is a key pathway involved in cell survival and proliferation, and a target for some imidazo[1,2-a]pyridine derivatives.[4][5][6]

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Inhibits

Caption: Key components of the PI3K/Akt signaling pathway.

References

Technical Support Center: Enhancing the Selectivity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist researchers, scientists, and drug development professionals in their work with 6-Chloro-2-phenylimidazo[1,2-a]pyridine analogs.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the synthesis, purification, and biological evaluation of this compound analogs.

Synthesis

Question: My cyclocondensation reaction to synthesize a this compound analog is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of imidazo[1,2-a]pyridines are a common issue. Here are several factors to consider and troubleshoot:

  • Base and Solvent System: The choice of base and solvent is critical. While traditional methods may use sodium bicarbonate, stronger bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent system like aqueous ethanol can significantly improve yields.[1] A solvent-free approach using sodium carbonate has also been reported to give excellent yields.[2]

  • Reaction Temperature: While many protocols suggest room temperature, for less reactive starting materials, gentle heating (e.g., to 50-80°C) might be necessary to drive the reaction to completion. However, excessive heat can lead to side product formation.

  • Purity of Starting Materials: Ensure the 5-chloro-2-aminopyridine and the substituted phenacyl bromide are pure. Impurities can interfere with the reaction.

  • Side Reactions: The formation of a Schiff base byproduct can occur, especially with certain aldehydes in multicomponent reactions.[3] To minimize this, you can try adjusting the stoichiometry of the reactants, for instance, by using a slight excess of the 2-aminopyridine.[3]

  • Oxidation of 2-aminopyridine: The 2-aminopyridine starting material can be susceptible to oxidation, leading to highly polar, inseparable byproducts.[3] If using an oxidant, consider adding it slowly to the reaction mixture.[3]

Question: I am observing the formation of significant side products in my synthesis. What are the common side products and how can I minimize them?

Answer: Side product formation can complicate purification and reduce yields. Common side products in imidazo[1,2-a]pyridine synthesis include:

  • Unreacted Starting Materials: If the reaction does not go to completion, you will have unreacted 2-aminopyridine and α-haloketone. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.

  • Schiff Base Intermediate: As mentioned, the intermediate Schiff base can sometimes be a major byproduct.[3] Using a Lewis or Brønsted acid catalyst can help to promote the subsequent cyclization step and reduce the accumulation of this intermediate.[3]

  • Over-alkylation: If the reaction conditions are too harsh, side reactions on the imidazopyridine ring can occur.

To minimize side products, ensure you are using the optimal stoichiometry, temperature, and reaction time. A careful workup procedure is also crucial.

Purification

Question: I am having difficulty purifying my this compound analog by column chromatography. The compound is either not separating well from impurities or seems to be degrading on the silica gel. What can I do?

Answer: Purifying chlorinated aromatic compounds can be challenging. Here are some troubleshooting tips for column chromatography:

  • Compound Stability: First, assess the stability of your compound on silica gel. You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any degradation has occurred.[4]

  • Deactivating Silica Gel: If your compound is acid-sensitive, the slightly acidic nature of silica gel can cause degradation. You can deactivate the silica gel by preparing a slurry with a solvent system containing 1-3% triethylamine.[3]

  • Alternative Stationary Phases: If deactivation is not sufficient, consider using a different stationary phase like alumina or Florisil.[4]

  • Solvent System Optimization: The choice of eluent is critical. A common issue is using a solvent system where your compound has very high or very low solubility, leading to poor separation.[4] Use TLC to find a solvent system that gives your target compound an Rf value of around 0.3.

  • Dry Loading: For compounds with poor solubility in the column eluent, dry loading is recommended.[5][6] Dissolve your crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder, which you can then load onto your column.[5]

  • Recrystallization: this compound and its analogs are often crystalline solids.[1][7] Recrystallization from a suitable solvent (e.g., ethanol, methanol) can be a highly effective purification method, either as an alternative to chromatography or as a final purification step.[7][8]

Biological Assays

Question: I am screening my this compound analogs in a kinase assay and the results are not consistent, or I am seeing inhibition of many kinases. How can I improve the reliability and selectivity assessment of my assay?

Answer: Inconsistent results and apparent lack of selectivity in kinase assays can stem from several factors:

  • Compound Precipitation: Your compound may be precipitating in the assay buffer at the tested concentrations. Visually inspect the assay plate for any signs of precipitation. If solubility is an issue, you may need to adjust the buffer composition or lower the compound concentration.

  • Assay Interference: The compound may be interfering with the assay technology itself (e.g., fluorescence or luminescence). Run control experiments without the kinase to check for any direct effects of your compound on the detection system.

  • ATP Concentration: The concentration of ATP used in the assay can significantly impact the measured IC50 values. For selectivity profiling, it is often recommended to use an ATP concentration that is close to the Km value for each kinase being tested.

  • Promiscuous Inhibition: Some compounds can act as non-specific inhibitors through aggregation or other mechanisms. Including a non-ionic detergent like Triton X-100 (at a concentration above the critical micelle concentration) in the assay buffer can help to mitigate these effects.

  • Confirmation with Orthogonal Assays: To confirm on-target activity, use a secondary, orthogonal assay. For example, if your primary screen is a biochemical assay, a cell-based assay that measures the phosphorylation of a known downstream substrate of the target kinase can provide valuable confirmation.

Question: My this compound analog is showing potent cytotoxicity in a cell viability assay, but I am not sure if this is due to on-target inhibition or off-target effects. How can I investigate this further?

Answer: Distinguishing between on-target and off-target cytotoxicity is a critical step in drug discovery. Here is a workflow to address this:

  • Confirm On-Target Engagement: Use a technique like Western blotting to verify that your compound is inhibiting the intended target in cells at the concentrations where you observe cytotoxicity. For example, if you are targeting the PI3K/Akt pathway, you can probe for the phosphorylation status of Akt and its downstream effectors. A decrease in phosphorylation would indicate on-target engagement.

  • Rescue Experiments: If possible, perform a rescue experiment. For example, if your compound's cytotoxicity is due to the inhibition of a specific kinase, overexpressing a drug-resistant mutant of that kinase should rescue the cells from the cytotoxic effects.

  • Phenotypic Comparison: Compare the phenotype induced by your compound with the known phenotype resulting from the genetic knockdown (e.g., using siRNA or CRISPR) of the target protein. A similar phenotype would support an on-target mechanism.

  • Off-Target Profiling: Screen your compound against a panel of other kinases or receptors to identify potential off-targets that could be responsible for the observed cytotoxicity.

Data Presentation

Table 1: Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Analogs
CompoundTarget KinaseIC50 (nM)Notes and Reference
Imidazo[4,5-c]pyridin-2-one analog (78) DNA-PK7.4Highly selective over PI3Kα and mTOR.[9]
Imidazo[1,2-a]pyridine analog (26) c-Met1.9Dual inhibitor of c-Met and VEGFR2.[6]
VEGFR22.2[6]
Imidazo[4,5-b]pyridine analog (51) Aurora-A15Pan-Aurora kinase inhibitor.[10]
Aurora-B25[10]
Aurora-C19[10]
Imidazo[1,2-a]pyridine analog (35) PI3Kα150Showed potent anti-proliferative activity against breast cancer cell lines.[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a DBU-catalyzed synthesis in aqueous ethanol.[1]

Materials:

  • 2-amino-5-chloropyridine

  • Phenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-chloropyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • To this solution, add DBU (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, add water (20 mL) to the mixture.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound as a white solid.[1]

Protocol 2: In Vitro DNA-PK Kinase Inhibition Assay

This protocol outlines a general procedure for a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human DNA-PK enzyme

  • DNA-PK substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • This compound analog stock solution in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the this compound analog in kinase assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • In a 384-well plate, add 1 µL of the compound dilutions. For controls, add 1 µL of buffer with DMSO (for 0% inhibition) and 1 µL of a known DNA-PK inhibitor (for 100% inhibition).

  • Add 2 µL of DNA-PK enzyme diluted in kinase assay buffer to each well, except for the "no enzyme" control wells.

  • Add 2 µL of a mixture of the DNA-PK substrate peptide and ATP (at a concentration close to the Km for DNA-PK) in kinase assay buffer to all wells to start the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Western Blot for PI3K/Akt Pathway Inhibition

This protocol describes how to assess the inhibition of the PI3K/Akt pathway in cancer cells treated with a this compound analog.

Materials:

  • Cancer cell line known to have an active PI3K/Akt pathway (e.g., MCF-7, T47D)

  • Cell culture medium and supplements

  • This compound analog

  • Growth factor (e.g., insulin or EGF) to stimulate the pathway

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

  • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the this compound analog (and a vehicle control) for 1-2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin for 15 minutes) to activate the PI3K/Akt pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Strip the membrane and re-probe with antibodies against total Akt and the loading control to ensure equal protein loading.

  • A reduction in the ratio of phospho-Akt to total Akt in the compound-treated samples compared to the vehicle control indicates inhibition of the PI3K/Akt pathway.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using Graphviz (DOT language) to visualize key processes related to the study of this compound analogs.

synthesis_workflow start Starting Materials (5-Chloro-2-aminopyridine, Substituted Phenacyl Bromide) reaction Cyclocondensation Reaction (e.g., DBU, aq. EtOH, RT) start->reaction workup Aqueous Workup & Extraction reaction->workup low_yield Troubleshooting: Low Yield reaction->low_yield Issue purification Purification workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization impure_product Troubleshooting: Impure Product purification->impure_product Issue final_product This compound Analog characterization->final_product low_yield->reaction Optimize Base/ Solvent/Temp impure_product->purification Recrystallize/ Optimize Chromatography

Caption: General workflow for the synthesis and purification of this compound analogs.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth, Proliferation, Survival mTORC1->Cell_Growth Promotes Inhibitor 6-Chloro-2-phenyl- imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

GABA_A_Receptor cluster_GABA_A GABA-A Receptor Chloride Ion Channel cluster_effect alpha1 α1 beta2_1 β2 gamma2 γ2 alpha1_2 α1 beta2_2 β2 GABA GABA GABA->beta2_1 Binds Cl_ion Cl- influx Modulator 6-Chloro-2-phenyl- imidazo[1,2-a]pyridine Analog Modulator->GABA Enhances effect of BZ_site Benzodiazepine Binding Site (α1/γ2 interface) Modulator->BZ_site Binds to Hyperpolarization Neuronal Hyperpolarization (Inhibition)

Caption: Allosteric modulation of the GABA-A receptor by this compound analogs.

References

Validation & Comparative

Unraveling the Molecular Machinery: A Comparative Guide to the Mechanism of Action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the mechanism of action of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its analogs. This document summarizes key experimental data, details relevant methodologies, and visualizes the intricate signaling pathways involved.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2][3] this compound, a member of this versatile class, has garnered significant interest for its potential therapeutic applications. Its mechanism of action, along with that of structurally similar compounds, primarily revolves around the modulation of critical cellular signaling pathways, leading to the inhibition of cell growth and induction of programmed cell death.

Anticancer Activity: Targeting the PI3K/AKT/mTOR Signaling Axis

A predominant mechanism through which this compound and its analogs exert their anticancer effects is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][4] This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Inhibition of\nApoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Compound [label="this compound\n& Analogs", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [label="Phosphorylation", dir=none]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PI3K -> PIP3 [label=""]; PIP3 -> PDK1; PDK1 -> AKT [label="Activation"]; AKT -> mTORC1 [label="Activation"]; mTORC1 -> CellGrowth; AKT -> Apoptosis [label="Inhibition"]; Compound -> PI3K [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; } caption: "Figure 1: Inhibition of the PI3K/AKT/mTOR signaling pathway."

Imidazo[1,2-a]pyridine derivatives have been shown to directly inhibit PI3Kα, a key isoform of the PI3K enzyme, with nanomolar potency.[4][5] This inhibition prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, including AKT and mTOR. The culmination of this signaling blockade is the induction of cell cycle arrest and apoptosis.[4][5]

Induction of Apoptosis

Beyond PI3K/AKT/mTOR inhibition, 6-substituted imidazo[1,2-a]pyridines have been demonstrated to trigger apoptosis through the intrinsic pathway.[6] This involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3 and caspase-8, the executioners of programmed cell death.[6]

// Nodes Compound [label="this compound", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Mitochondria [label="Induces release of"]; Mitochondria -> CytochromeC [style=dashed]; CytochromeC -> Caspase9 [label="Activation"]; Caspase9 -> Caspase3 [label="Activation"]; Caspase3 -> Apoptosis; } caption: "Figure 2: Induction of the intrinsic apoptosis pathway."

Antitubercular Activity: Targeting QcrB

Certain imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[7][8] The mechanism of action for this activity has been identified as the inhibition of the QcrB subunit of the ubiquinol cytochrome c reductase, a vital component of the electron transport chain.[7][8] Inhibition of QcrB disrupts cellular respiration and energy production, leading to bacterial death.

Comparative Performance Data

The following table summarizes the in vitro activity of this compound and its analogs against various cancer cell lines and Mycobacterium tuberculosis.

Compound IDStructureTarget/AssayCell Line/OrganismIC50 / MIC (µM)Reference
This compound 6-Cl, 2-PhAntifungalCandida parapsilosis19.36 - 89.38[9]
Compound 35 2,6,8-substituted imidazo[1,2-a]pyridinePI3Kα Inhibition-0.15[5]
AntiproliferativeT47D (Breast Cancer)7.9[5]
AntiproliferativeMCF-7 (Breast Cancer)9.4[5]
Compound 13k 6-(imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα Inhibition-0.00194[10]
AntiproliferativeHCC827 (Lung Cancer)0.09[10]
Compound 18 Imidazo[1,2-a]pyridine-3-carboxamideAntitubercularM. tuberculosis H37Rv0.004[11]
Compound 10j N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamideAntitubercularM. tuberculosis H37Rv0.027 - 0.054 µg/mL[12]

Experimental Protocols

Cell Viability (MTT) Assay

// Nodes Seed [label="Seed cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with compound\n(various concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for\n48-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="Add MTT reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for\n2-4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Lyse [label="Add solubilization\nsolution (e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Read absorbance\nat 570 nm", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Seed -> Treat -> Incubate -> AddMTT -> Incubate2 -> Lyse -> Read; } caption: "Figure 3: Workflow for the MTT cell viability assay."

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours.

  • Solubilization: The medium is then removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[13][14][15]

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[13][15]

  • Flow Cytometry Analysis: After incubation, more binding buffer is added, and the cells are analyzed by flow cytometry.[13] Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

PI3Kα Kinase Assay (Kinase-Glo™)
  • Reaction Setup: The assay is typically performed in a 96-well plate format. The reaction mixture contains the PI3Kα enzyme, the substrate (e.g., PIP2), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at room temperature for a specified time to allow for the phosphorylation of the substrate.

  • ATP Detection: The Kinase-Glo™ reagent is added to the wells. This reagent simultaneously terminates the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that produces a luminescent signal.

  • Luminescence Reading: The luminescence is measured using a plate reader. A decrease in the luminescent signal corresponds to higher kinase activity (more ATP consumed).

  • Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[4]

This guide provides a foundational understanding of the mechanism of action of this compound and its analogs. The presented data and protocols offer a framework for further research and development of this promising class of therapeutic agents.

References

Structure-Activity Relationship of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The 6-chloro-2-phenyl substituted variant, in particular, has emerged as a versatile pharmacophore, with derivatives exhibiting a wide range of activities including antifungal, anticancer, and enzyme-inhibitory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future drug design and development efforts.

Anticandidal Activity

A series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives has been synthesized and evaluated for their antifungal activity against clinical strains of Candida parapsilosis. The minimum inhibitory concentration (MIC) values reveal significant modulation of antifungal efficacy based on the substitution pattern on the 2-phenyl ring.

Quantitative Data: Anticandidal Activity
Compound ID2-Phenyl Ring SubstituentMIC (µM) against C. parapsilosis[1]
3a 4-Fluorophenyl19.36
3b 4-Chlorophenyl22.45
3c 4-Bromophenyl20.28
3d 4-Iodophenyl23.64
3e 4-Nitrophenyl39.84
3f 4-Hydroxyphenyl89.38
3g 4-Methoxyphenyl82.56
3h 2,4-Dichlorophenyl20.92
3i 3,4-Dichlorophenyl20.92
3j Unsubstituted Phenyl79.31

SAR Analysis: The data indicates that electron-withdrawing or polarizable substituents on the phenyl ring are favorable for anticandidal activity. Halogen substitutions at the para-position (compounds 3a-3d ) and di-chloro substitutions (compounds 3h , 3i ) result in the most potent activity, with MIC values in the range of 19-24 µM. In contrast, electron-donating groups like hydroxyl (3f ) and methoxy (3g ), or an unsubstituted phenyl ring (3j ), lead to a significant decrease in activity. This suggests that the electronic properties and the position of the substituent on the aryl ring play a crucial role in the antifungal efficacy of these compounds.[1]

Anticancer Activity: PI3Kα Inhibition

The 6-substituted imidazo[1,2-a]pyridine core is a recognized scaffold for the development of potent anticancer agents, frequently by targeting key signaling pathways involved in cell proliferation and survival. Several studies have highlighted the potential of these derivatives as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a critical enzyme often dysregulated in cancer.

Quantitative Data: PI3Kα Inhibition and Antiproliferative Activity

The following table summarizes the activity of a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives. While not all are 2-phenyl derivatives, this data provides valuable insights into the SAR around the 6-position.

Compound IDR2 SubstituentR6 SubstituentR8 SubstituentPI3Kα IC50 (nM)[2]T47D Cell IC50 (µM)[2]
14 Morpholine-4-carbonyl-H4-(3-fluorobenzamido)phenyl115.320.1
18 Morpholine-4-carbonyl-CH34-(3-fluorobenzamido)phenyl28.511.2
35 4-Methylpiperazine-1-carbonyl-CH34-(3-fluorobenzamido)phenyl12.77.9

SAR Analysis: The substitution pattern on the imidazo[1,2-a]pyridine core significantly influences PI3Kα inhibitory activity. The introduction of a methyl group at the R6 position (compound 18 vs. 14 ) enhances potency. Further modification at the R2 position, replacing a morpholine-4-carbonyl with a 4-methylpiperazine-1-carbonyl group (compound 35 vs. 18 ), leads to a further increase in both enzymatic and cellular activity.[2] Compound 35 was identified as a potent PI3Kα inhibitor with nanomolar potency and demonstrated the ability to induce cell cycle arrest and apoptosis in T47D breast cancer cells.[2]

Another study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives identified compound 13k as a highly potent PI3Kα inhibitor with an IC50 of 1.94 nM. This compound also showed strong antiproliferative activity against a panel of cancer cell lines, with IC50 values ranging from 0.09 µM to 0.43 µM.[3]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) for the anticandidal agents were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with minor modifications.[4]

  • Inoculum Preparation: Fungal strains, such as Candida species, are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) overnight. A standardized suspension of the yeast is then prepared in sterile saline or water to a concentration equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 broth to achieve a final standardized inoculum concentration.[5]

  • Drug Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate to achieve a range of final concentrations. A positive control (a known antifungal agent like fluconazole) and a negative control (no drug) are included.[4][6]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[5]

  • MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control well. For azole antifungals, this is typically a 50% reduction in turbidity.[5]

PI3Kα Kinase Assay (ADP-Glo™ Assay)

The inhibitory activity of the compounds against PI3Kα can be determined using a luminescent kinase assay such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

  • Kinase Reaction: The PI3Kα enzyme is incubated with the lipid substrate (e.g., PIP2), ATP, and the test compound (or vehicle control) in a kinase reaction buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA). The reaction is typically carried out at room temperature for a defined period (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently produce a luminescent signal via a luciferase reaction.

  • Signal Measurement: The luminescence is measured using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 values are calculated from the dose-response curves of the inhibitors.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Experimental_Workflow Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification BioAssay Biological Assay (e.g., Kinase Assay, MIC Testing) Purification->BioAssay DataAnalysis Data Analysis (IC50/MIC Determination) BioAssay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A typical workflow for the development and evaluation of novel bioactive compounds.

References

Comparative Efficacy of 6-Chloro-2-phenylimidazo[1,2-a]pyridine Derivatives and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal efficacy of derivatives of 6-Chloro-2-phenylimidazo[1,2-a]pyridine with established antifungal agents. The data presented is collated from in vitro studies, offering a quantitative analysis of their potency against key fungal pathogens. Detailed experimental protocols and visualizations of antifungal mechanisms are included to support further research and development in this area.

Executive Summary

The emergence of drug-resistant fungal strains necessitates the discovery of novel antifungal compounds. The imidazo[1,2-a]pyridine scaffold has been identified as a promising pharmacophore in the development of new anti-infective agents. This guide focuses on the antifungal activity of two classes of derivatives of this compound: (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles and imidazo[1,2-a]pyridine-based chalcone hybrids . Their efficacy, as measured by Minimum Inhibitory Concentration (MIC), is compared against common antifungal drugs such as azoles (itraconazole, fluconazole, voriconazole), polyenes (amphotericin B), and echinocandins (caspofungin).

The presented data indicates that while these imidazo[1,2-a]pyridine derivatives exhibit notable antifungal activity, particularly against Candida parapsilosis and Aspergillus fumigatus, their potency is generally moderate compared to established antifungal agents like itraconazole. However, their novel chemical structure presents a valuable avenue for the development of new therapeutic options to combat fungal infections.

Data Presentation: Comparative Antifungal Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound derivatives and other antifungal agents against Candida parapsilosis and Aspergillus fumigatus. MIC is a standard measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Antifungal Efficacy against Candida parapsilosis

Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
(6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile Derivatives Imidazo[1,2-a]pyridine6.8 - 31.6[1]--
ItraconazoleAzole0.016 - >1[2][3]0.016[2]≥1[2]
FluconazoleAzole0.12 - 256[2]1 - 8[2][4]2 - 16[2][4]
Amphotericin BPolyene0.25 - 8[2]--
VoriconazoleAzole0.015 - 0.12[2]0.015[2]0.06 - 0.12[2]
CaspofunginEchinocandin0.12 - 8[2]--

Table 2: Antifungal Efficacy against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Imidazo[1,2-a]pyridine-based Chalcone Hybrids Imidazo[1,2-a]pyridine12.0 - 45.4[5]--
ItraconazoleAzole<0.77[5]--
Amphotericin BPolyene0.5 - 211
VoriconazoleAzole0.125 - 20.250.5
CaspofunginEchinocandin0.03 - 0.250.060.125

Note: MIC values for some imidazo[1,2-a]pyridine derivatives were converted from µM to µg/mL for comparison. The molecular weights of the specific derivatives were used for this conversion.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) through broth microdilution assays.

Antifungal Susceptibility Testing of Yeasts (e.g., Candida parapsilosis)

The antifungal susceptibility of yeast isolates was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27.

1. Inoculum Preparation:

  • Yeast isolates were subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24 hours to ensure viability and purity.

  • A suspension of the yeast cells was prepared in sterile saline, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • The suspension was then diluted in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

2. Microdilution Plate Preparation:

  • The antifungal agents were serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Each well was inoculated with the prepared yeast suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) were included on each plate.

3. Incubation:

  • The inoculated microtiter plates were incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC was determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control. The reading can be done visually or using a spectrophotometer.

Antifungal Susceptibility Testing of Molds (e.g., Aspergillus fumigatus)

The antifungal susceptibility of mold isolates was determined using the broth microdilution method as outlined in the CLSI document M38.

1. Inoculum Preparation:

  • Mold isolates were grown on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until adequate sporulation was observed.

  • The conidia were harvested by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • The conidial suspension was transferred to a sterile tube, and the turbidity was adjusted with a spectrophotometer at 530 nm to an optical density that corresponds to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

2. Microdilution Plate Preparation:

  • Similar to the yeast protocol, serial dilutions of the antifungal agents were prepared in RPMI-1640 medium in 96-well microtiter plates.

  • Each well was inoculated with the prepared conidial suspension.

  • Growth and sterility controls were included.

3. Incubation:

  • The plates were incubated at 35°C for 48-72 hours.

4. MIC Determination:

  • For azoles and polyenes, the MIC was defined as the lowest drug concentration that showed complete inhibition of growth. For echinocandins, the Minimum Effective Concentration (MEC), the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the abundant hyphal growth in the control well, was determined.

Mandatory Visualization: Mechanisms of Action

The following diagrams illustrate the mechanisms of action for the major classes of antifungal drugs discussed in this guide. The precise antifungal mechanism of imidazo[1,2-a]pyridine derivatives is still under investigation, though it is hypothesized to be similar to that of azole antifungals due to structural similarities, involving the inhibition of ergosterol synthesis.

Antifungal_Mechanisms cluster_Imidazo_Azole Imidazo[1,2-a]pyridines & Azoles cluster_Polyenes Polyenes cluster_Echinocandins Echinocandins Imidazo_Azoles Imidazo[1,2-a]pyridines Azoles (Itraconazole, Fluconazole, Voriconazole) Lanosterol_Demethylase Lanosterol 14α-demethylase (Erg11p) Imidazo_Azoles->Lanosterol_Demethylase Inhibit Ergosterol Ergosterol Lanosterol_Demethylase->Ergosterol Blocks Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Fungal_Cell Fungal Cell Ergosterol->Fungal_Cell Component of Cell Membrane Polyenes Polyenes (Amphotericin B) Ergosterol_Membrane Ergosterol in Fungal Cell Membrane Polyenes->Ergosterol_Membrane Bind to Pore_Formation Pore Formation Ergosterol_Membrane->Pore_Formation Leads to Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Causes Ion Leakage & Cell Death Echinocandins Echinocandins (Caspofungin) Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandins->Glucan_Synthase Inhibit Glucan_Synthesis β-(1,3)-D-glucan Synthesis Glucan_Synthase->Glucan_Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthase->Cell_Wall Disrupts Glucan_Synthesis->Cell_Wall Cell_Wall->Fungal_Cell Structural Component

Caption: Mechanisms of Action of Major Antifungal Classes.

Experimental_Workflow cluster_Inoculum Inoculum Preparation cluster_Plate Microdilution Plate Preparation cluster_Incubation_Reading Incubation & Reading start Subculture Fungus (SDA/PDA) adjust Adjust Turbidity (0.5 McFarland / Spectrophotometer) start->adjust dilute Dilute in RPMI-1640 adjust->dilute inoculate Inoculate Wells with Fungal Suspension dilute->inoculate serial_dilute Serial Dilution of Antifungal Agents serial_dilute->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate at 35°C (24-72 hours) controls->incubate read_mic Determine MIC/MEC (Visual/Spectrophotometric) incubate->read_mic

Caption: Broth Microdilution Antifungal Susceptibility Testing Workflow.

References

In Vivo Validation of 6-Chloro-2-phenylimidazo[1,2-a]pyridine's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the potential in vivo anticancer activity of 6-Chloro-2-phenylimidazo[1,2-a]pyridine. Due to the limited availability of direct in vivo studies on this specific compound, this guide leverages data from closely related imidazopyridine derivatives and establishes a framework for its evaluation against standard-of-care chemotherapeutic agents. The experimental protocols and data presented are based on established methodologies in preclinical oncology research.

Comparative Efficacy of Imidazopyridine Derivatives and Standard Chemotherapies

The following tables summarize the in vivo efficacy of a representative imidazopyridine derivative against common chemotherapy agents in xenograft models of breast and colon cancer. This provides a benchmark for the anticipated performance of this compound.

Table 1: Comparison in a Breast Cancer Xenograft Model (MCF-7)

Compound/DrugDosing ScheduleTumor Growth Inhibition (TGI) (%)Survival Benefit (%)Notes
Hypothetical this compound 50 mg/kg, oral, dailyExpected > 60%Expected > 40%Anticipated to show significant tumor suppression with a favorable toxicity profile.
Paclitaxel 10 mg/kg, intravenous, weekly~70%~50%A standard taxane-based chemotherapy with known efficacy.[1][2][3]
Doxorubicin 5 mg/kg, intravenous, weekly~65%~45%An anthracycline antibiotic widely used in breast cancer treatment.[1][3][4]
Vehicle Control oral, daily0%0%Represents the baseline tumor growth.

Table 2: Comparison in a Colon Cancer Xenograft Model (HCT116)

Compound/DrugDosing ScheduleTumor Growth Inhibition (TGI) (%)Survival Benefit (%)Notes
Hypothetical this compound 50 mg/kg, oral, dailyExpected > 55%Expected > 35%Expected to be effective against colon cancer cell lines.
FOLFOX (5-FU + Oxaliplatin) Standard Regimen~75%~55%A common combination chemotherapy for colorectal cancer.[5][6][7][8][9]
Vehicle Control oral, daily0%0%Represents the baseline tumor growth.

Postulated Mechanism of Action: Signaling Pathway Involvement

Imidazopyridine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis. One of the frequently implicated pathways is the PI3K/Akt pathway, which is often dysregulated in various cancers.[10][11][12][13][14] The diagram below illustrates the proposed mechanism of action for this compound.

G Proposed PI3K/Akt Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Compound 6-Chloro-2-phenyl- imidazo[1,2-a]pyridine Compound->Akt inhibits

Proposed inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vivo anticancer studies. The following sections outline the standard protocols for xenograft model generation and toxicity assessment.

Human Tumor Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of anticancer compounds.[15][16][17][18]

G Xenograft Model Workflow A 1. Cell Culture (e.g., MCF-7 or HCT116) B 2. Cell Harvest & Preparation (Viability > 95%) A->B C 3. Subcutaneous Injection (5x10^6 cells in Matrigel) B->C D 4. Tumor Growth Monitoring (Calipers, 2-3 times/week) C->D E 5. Randomization (Tumor volume ~100-150 mm³) D->E F 6. Treatment Administration (Vehicle, Test Compound, Positive Control) E->F G 7. Data Collection & Analysis (Tumor Volume, Body Weight, Survival) F->G H 8. Endpoint & Tissue Collection (Histopathology, Biomarker Analysis) G->H

Workflow for in vivo xenograft efficacy studies.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Appropriate cell culture medium and supplements

  • Immunodeficient mice (e.g., Athymic Nude or SCID)

  • Matrigel

  • Test compound (this compound), positive control, and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture cancer cells in their recommended medium until they reach 80-90% confluency.

  • Cell Preparation: Harvest the cells and perform a viability count (e.g., using trypan blue). Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment: Administer the test compound, positive control, and vehicle according to the specified dosing schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. Record the date of euthanasia for survival analysis.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint size or if signs of excessive toxicity are observed. Collect tumors and other relevant tissues for further analysis.

In Vivo Toxicity Assessment

A crucial aspect of preclinical drug development is to evaluate the safety profile of the investigational compound.[19][20][21][22][23][24]

Table 3: Parameters for In Vivo Toxicity Evaluation

ParameterMethodFrequency
Mortality Daily observationDaily
Clinical Signs Observation of behavior, appearance, etc.Daily
Body Weight Electronic scaleTwice weekly
Food and Water Intake Measurement of consumptionWeekly
Hematology Blood sample analysis (CBC)At termination
Serum Chemistry Blood sample analysis (liver/kidney function)At termination
Gross Pathology Necropsy and organ weight measurementAt termination
Histopathology Microscopic examination of major organsAt termination

Procedure:

  • Dose Groups: Establish multiple dose groups of the test compound, a vehicle control group, and a positive control group (if applicable).

  • Administration: Administer the compounds to healthy, non-tumor-bearing mice for a specified duration (e.g., 28 days).

  • Monitoring: Perform regular monitoring as outlined in Table 3.

  • Necropsy: At the end of the study, perform a full necropsy, weigh major organs, and collect blood for hematology and serum chemistry analysis.

  • Histopathology: Preserve major organs in formalin for histopathological examination to identify any microscopic changes.

Conclusion

While direct in vivo validation for this compound is not yet extensively published, the available data on related imidazopyridine compounds suggest a promising anticancer potential.[25] The proposed mechanism of action through the inhibition of critical signaling pathways like PI3K/Akt provides a strong rationale for its development.[26][27] The experimental frameworks provided in this guide offer a robust approach for its systematic in vivo evaluation. Further studies are warranted to definitively establish the efficacy and safety profile of this compound and to compare its performance against existing cancer therapies.

References

Comparative analysis of different synthetic routes to 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic heteroaromatic compound 6-Chloro-2-phenylimidazo[1,2-a]pyridine is a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Its synthesis has been approached through several methodologies, each presenting distinct advantages and disadvantages in terms of yield, reaction conditions, and environmental impact. This guide provides a comparative analysis of two prominent synthetic routes to this valuable compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their applications.

Comparative Analysis of Synthetic Routes

Two effective methods for the synthesis of this compound are the DBU-catalyzed condensation of 2-amino-5-chloropyridine with phenacyl bromide and a one-pot synthesis from acetophenone and 2-amino-5-chloropyridine using an ionic liquid reagent. The key quantitative parameters for each route are summarized in the table below for straightforward comparison.

ParameterMethod 1: DBU-Catalyzed CondensationMethod 2: One-Pot Ionic Liquid Synthesis
Starting Materials 2-amino-5-chloropyridine, Phenacyl bromide2-amino-5-chloropyridine, Acetophenone
Catalyst/Reagent 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃), Na₂CO₃
Solvent Aqueous Ethanol (1:1 v/v)Solvent-free
Reaction Temperature Room TemperatureRoom Temperature
Reaction Time Not specified, but generally short[1]< 40 minutes[2][3]
Yield 70%[1]72-89%[2][4]

Experimental Protocols

Method 1: DBU-Catalyzed Condensation

This method represents a classical and straightforward approach to the synthesis of the target compound.

Procedure: To a solution of 2-amino-5-chloropyridine and phenacyl bromide in a 1:1 (v/v) mixture of ethanol and water, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added. The reaction mixture is stirred at room temperature. Upon completion of the reaction, the product, this compound, is isolated and purified. A reported yield for this reaction is 70%.[1]

Method 2: One-Pot Synthesis using [Bmim]Br₃

This modern approach offers a highly efficient and environmentally friendly alternative, avoiding the use of traditional organic solvents.

Procedure: Acetophenone, 2-amino-5-chloropyridine, 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃), and sodium carbonate (Na₂CO₃) are mixed together in a reaction vessel. The reaction proceeds at room temperature under solvent-free conditions and is typically complete within 40 minutes. The resulting this compound can be isolated with excellent yields, reported to be in the range of 72% to 89%.[2][3][4]

Visualization of Experimental Workflows

To further clarify the processes, the following diagrams illustrate the workflows for each synthetic route.

Method1_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-amino-5-chloropyridine 2-amino-5-chloropyridine ReactionMixture Reaction Mixture 2-amino-5-chloropyridine->ReactionMixture Phenacyl bromide Phenacyl bromide Phenacyl bromide->ReactionMixture DBU (catalyst) DBU (catalyst) DBU (catalyst)->ReactionMixture Aqueous Ethanol Aqueous Ethanol Aqueous Ethanol->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture ProductIsolation Isolation & Purification ReactionMixture->ProductIsolation FinalProduct This compound ProductIsolation->FinalProduct

Caption: Workflow for DBU-Catalyzed Condensation.

Method2_Workflow cluster_reactants Reactants & Reagents cluster_conditions Reaction Conditions 2-amino-5-chloropyridine 2-amino-5-chloropyridine ReactionMixture One-Pot Reaction 2-amino-5-chloropyridine->ReactionMixture Acetophenone Acetophenone Acetophenone->ReactionMixture [Bmim]Br3 [Bmim]Br3 [Bmim]Br3->ReactionMixture Na2CO3 Na2CO3 Na2CO3->ReactionMixture Solvent-free Solvent-free Solvent-free->ReactionMixture Room Temperature Room Temperature Room Temperature->ReactionMixture ProductIsolation Isolation ReactionMixture->ProductIsolation FinalProduct This compound ProductIsolation->FinalProduct

Caption: Workflow for One-Pot Ionic Liquid Synthesis.

References

Comparative Guide to Validating the Target of 6-Chloro-2-phenylimidazo[1,2-a]pyridine and its Alternatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the cellular target of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a compound belonging to the imidazo[1,2-a]pyridine class of molecules currently under investigation for their potential as anticancer agents. Due to the limited publicly available data specifically for this compound, this guide draws upon findings from structurally related imidazo[1,2-a]pyridine derivatives to infer its likely mechanism of action and compares it with established cancer therapeutics targeting similar pathways.

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with various derivatives demonstrating potent anticancer activities.[1] Research suggests that many compounds in this class exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival.[2][3] A frequently implicated target pathway is the PI3K/AKT/mTOR signaling cascade, which is often dysregulated in various cancers.[2][3]

This guide will focus on the PI3K/AKT/mTOR pathway as a potential target for this compound and will compare its hypothetical validation with established PI3K/AKT/mTOR inhibitors.

Quantitative Data Comparison

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, alongside established inhibitors of the PI3K/AKT/mTOR pathway. This allows for a direct comparison of potency.

CompoundCancer Cell LineIC50 (µM)Putative Target/Mechanism of Action
Imidazo[1,2-a]pyridine Derivatives
Compound 6 (an imidazo[1,2-a]pyridine)A375 (Melanoma)9.7Inhibition of AKT/mTOR pathway, induction of apoptosis and cell cycle arrest.[3]
HeLa (Cervical)10.2Inhibition of AKT/mTOR pathway, induction of apoptosis and cell cycle arrest.[3]
IP-5 (an imidazo[1,2-a]pyridine)HCC1937 (Breast)45Induction of cell cycle arrest and apoptosis; inhibition of the Akt signaling pathway.[4]
IP-6 (an imidazo[1,2-a]pyridine)HCC1937 (Breast)47.7Cytotoxic effects.[4]
6-substituted imidazo[1,2-a]pyridinesHT-29 (Colon)Varies (excellent activity reported)Induction of apoptosis via cytochrome c release and activation of caspases 3 and 8.[5]
Caco-2 (Colon)Varies (excellent activity reported)Induction of apoptosis via cytochrome c release and activation of caspases 3 and 8.[5]
Compound 13k (an imidazo[1,2-a]pyridin-6-yl)quinazoline)HCC827 (Lung)0.09PI3Kα inhibition, induction of G2/M phase cell cycle arrest and apoptosis.[2]
Established PI3K/AKT/mTOR Inhibitors
Gedatolisib (PF-05212384) VariousVaries (nM range)Dual PI3K/mTOR inhibitor.
Pictilisib (GDC-0941) VariousVaries (nM range)Pan-PI3K inhibitor.
Everolimus (RAD001) VariousVaries (nM range)mTOR inhibitor.

Experimental Protocols

Validating the target of a novel compound like this compound involves a series of well-established experimental procedures. Below are detailed methodologies for key experiments.

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of the compound on cancer cells and calculate the IC50 value.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot Analysis for Pathway Modulation

  • Objective: To investigate the effect of the compound on the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR pathway.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, p-p70S6K, p70S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]

3. Cell Cycle Analysis

  • Objective: To determine if the compound induces cell cycle arrest.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the cell cycle distribution by flow cytometry.[3]

4. Apoptosis Assay (Annexin V/PI Staining)

  • Objective: To determine if the compound induces apoptosis.

  • Protocol:

    • Treat cancer cells with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Visualizations

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation Imidazopyridine This compound (Hypothesized) Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition

Caption: Hypothesized mechanism of this compound targeting the PI3K/AKT/mTOR pathway.

Experimental Workflow Diagram

Target_Validation_Workflow Start Start: Identify Compound (this compound) InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro IC50 Determine IC50 Values InVitro->IC50 Pathway Pathway Analysis (Western Blot) IC50->Pathway Phenotypic Phenotypic Assays (Cell Cycle, Apoptosis) IC50->Phenotypic TargetID Identify Potential Target (e.g., PI3K/AKT) Pathway->TargetID Phenotypic->TargetID DirectBinding Direct Target Engagement (e.g., Kinase Assay, SPR) TargetID->DirectBinding InVivo In Vivo Validation (Xenograft Models) DirectBinding->InVivo End End: Validated Target InVivo->End

Caption: A general workflow for validating the cellular target of a novel anticancer compound.

References

Navigating the Selectivity Landscape of 6-Chloro-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of 6-Chloro-2-phenylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine scaffold, against relevant alternative compounds. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide draws upon structure-activity relationship (SAR) studies and the known interactions of closely related imidazo[1,2-a]pyridine derivatives to build a representative profile.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis for a variety of approved drugs and clinical candidates with diverse biological activities, including anti-inflammatory, antiviral, antibacterial, and anticancer properties.[1][2] However, this broad polypharmacology also necessitates a thorough investigation of off-target interactions to ensure a favorable safety profile.

Comparative Analysis of Biological Targets

The following table summarizes the known biological targets of various imidazo[1,2-a]pyridine derivatives, offering a predictive framework for the potential cross-reactivity of this compound. For comparison, well-characterized compounds with overlapping therapeutic areas are included.

Compound ClassRepresentative Compound(s)Primary Target(s)Potential Cross-Reactivity/Off-Target(s)Key Reference(s)
Imidazo[1,2-a]pyridines This compound (Predicted)Kinases (e.g., Nek2, DYRK1A, CLK1, PI3Kα, IGF-1R, TAK1), 5-LipoxygenaseBenzodiazepine Receptors, Translocator Protein (TSPO), various kinases[3][4][5][6][7][8]
AlpidemGABA-A Receptor (α1 subunit selective)Translocator Protein (TSPO), Hepatotoxicity leading to withdrawal[9][10][11]
ZolpidemGABA-A Receptor (α1 subunit selective)Low affinity for other GABA-A receptor subtypes, potential for CNS side effects[10][12]
Saracatinib (AZD0530)Src family kinasesAbl, c-Kit, PDGFRN/A
Alternative Kinase Inhibitors ImatinibBcr-Abl, c-Kit, PDGFRVarious other tyrosine kinasesN/A
Alternative Anxiolytics DiazepamGABA-A Receptors (non-selective)Broad CNS depressant effectsN/A

Understanding the Potential for Off-Target Effects

A chemical-genetic profiling study on imidazo[1,2-a]pyridines and their pyrimidine analogs revealed that minor structural modifications can lead to vastly different mechanisms of action. For instance, two closely related compounds were found to have distinct cellular targets, with one affecting mitochondrial function and the other acting as a DNA damaging agent.[13] This underscores the critical need for comprehensive cross-reactivity screening for each new analog within this class.

The case of Alpidem, a 2-phenylimidazo[1,2-a]pyridine derivative, serves as a stark reminder of the importance of off-target effect evaluation. Although it demonstrated efficacy as an anxiolytic, it was withdrawn from the market due to severe hepatotoxicity, an adverse effect not observed with the structurally similar hypnotic agent, Zolpidem.[9][11]

Experimental Protocols for Cross-Reactivity Profiling

To ascertain the cross-reactivity profile of this compound, a tiered approach employing a combination of in vitro assays is recommended.

Kinase Inhibition Profiling
  • Objective: To determine the inhibitory activity of the compound against a broad panel of kinases.

  • Methodology: A radiometric or fluorescence-based kinase assay is employed. The compound is incubated with a panel of recombinant kinases (e.g., the 468-kinase panel from Eurofins DiscoverX or a similar service) at a fixed concentration (e.g., 10 µM) to identify initial hits. For any kinase showing significant inhibition (typically >50%), a dose-response curve is generated to determine the IC50 value. The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP.

Receptor Binding Assays
  • Objective: To assess the binding affinity of the compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Methodology: Radioligand binding assays are the gold standard. The test compound is incubated with cell membranes expressing the target receptor and a specific radiolabeled ligand. The ability of the test compound to displace the radioligand is measured, and the Ki (inhibition constant) is calculated. A broad panel, such as the Eurofins SafetyScreen44™ Panel, can be utilized for initial screening.

Cellular Thermal Shift Assay (CETSA)
  • Objective: To identify direct protein targets of the compound in a cellular context.

  • Methodology: Intact cells are treated with the compound or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The soluble protein fraction is then analyzed by Western blotting or mass spectrometry. The binding of a compound to its target protein stabilizes it, resulting in a higher melting temperature compared to the unbound protein.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptualization of these studies, the following diagrams illustrate a typical cross-reactivity workflow and a simplified signaling pathway potentially modulated by an imidazo[1,2-a]pyridine-based kinase inhibitor.

cross_reactivity_workflow compound This compound primary_screen Primary Screen (e.g., 10 µM) compound->primary_screen kinase_panel Kinase Panel (>400 kinases) primary_screen->kinase_panel receptor_panel Receptor Panel (GPCRs, Ion Channels) primary_screen->receptor_panel secondary_screen Secondary Screen (Dose-Response) kinase_panel->secondary_screen receptor_panel->secondary_screen ic50_determination IC50/Ki Determination secondary_screen->ic50_determination cet_sa Cellular Thermal Shift Assay (CETSA) ic50_determination->cet_sa target_validation Target Validation cet_sa->target_validation

Caption: A typical workflow for assessing the cross-reactivity of a test compound.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation mtor->proliferation compound Imidazo[1,2-a]pyridine Inhibitor compound->pi3k Inhibition

Caption: Simplified PI3K/Akt signaling pathway, a potential target for imidazo[1,2-a]pyridines.

References

Benchmarking 6-Chloro-2-phenylimidazo[1,2-a]pyridine Against Known COX-2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cyclooxygenase-2 (COX-2) inhibitory potential of 6-Chloro-2-phenylimidazo[1,2-a]pyridine against established COX-2 inhibitors, including Celecoxib, Rofecoxib, and Etoricoxib. The information presented herein is intended to support research and development efforts in the field of anti-inflammatory therapeutics.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Two primary isoforms exist: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a central role in pain and inflammation.[1] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with an improved gastrointestinal safety profile compared to non-selective NSAIDs.[1][2]

This guide focuses on this compound, a member of the imidazo[1,2-a]pyridine class of compounds that have shown promise as selective COX-2 inhibitors.[3] Its performance is benchmarked against three widely recognized COX-2 inhibitors:

  • Celecoxib: A first-generation selective COX-2 inhibitor.[4]

  • Rofecoxib: A potent and highly selective COX-2 inhibitor (withdrawn from the market due to cardiovascular concerns).[5][6]

  • Etoricoxib: A second-generation, highly selective COX-2 inhibitor.[1][7]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activity and selectivity of the benchmark compounds. Data for this compound is represented by a highly potent derivative from the same structural class, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, to provide a relevant comparison.[3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
Imidazo[1,2-a]pyridine Derivative 35.60.07508.6
Celecoxib 150.04375
Rofecoxib >10000.018>55,555
Etoricoxib 1.10.010106

Data is compiled from various sources and assays, which may lead to variations in absolute values. The selectivity index provides a standardized measure for comparison.[3][4][5][8][9]

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is crucial for evaluating the potency and selectivity of new chemical entities. Standard methodologies for key in vitro assays are detailed below.

In Vitro Human Whole Blood Assay

This assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in a whole blood matrix.

Methodology:

  • COX-1 (Thromboxane B2 Production):

    • Aliquots of fresh human whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

    • Blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and subsequent COX-1-mediated thromboxane A2 (TXA2) synthesis, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

    • The reaction is stopped, and plasma is collected for the quantification of TXB2 by enzyme-linked immunosorbent assay (ELISA).

  • COX-2 (Prostaglandin E2 Production):

    • Aliquots of heparinized human whole blood are pre-incubated with various concentrations of the test compound or vehicle control.

    • Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

    • The blood is incubated for 24 hours at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.

    • The reaction is stopped, and plasma is collected for the quantification of PGE2 by ELISA.

Data Analysis: The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to represent the COX-2 selectivity.[10]

Purified Enzyme Assay for COX-1 and COX-2 Inhibition

This in vitro assay uses purified COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.

Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle control in a suitable buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Quantification: The production of prostaglandins is measured, typically by monitoring oxygen consumption or by using specific immunoassays for prostaglandins.

Data Analysis: The IC50 value for each enzyme is determined by plotting the percentage of inhibition against the concentration of the test compound.[10]

Mandatory Visualization

COX-2 Signaling Pathway

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2 Cyclooxygenase-2 (COX-2) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Releases PLA2 PLA2 Phospholipase A2 (PLA2) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 Converts COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Isomerized to Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediate Inhibitor This compound & Known COX-2 Inhibitors Inhibitor->COX2 Selectively Inhibits

Caption: The COX-2 signaling pathway and the point of selective inhibition.

Experimental Workflow for Evaluating COX-2 Inhibitors

Experimental_Workflow Start Test Compound (e.g., this compound) Assay_Selection In Vitro Assays Start->Assay_Selection Purified_Enzyme Purified Enzyme Assay (COX-1 & COX-2) Assay_Selection->Purified_Enzyme Whole_Blood Human Whole Blood Assay (COX-1 & COX-2) Assay_Selection->Whole_Blood Data_Analysis Data Analysis Purified_Enzyme->Data_Analysis Whole_Blood->Data_Analysis IC50_Calc Calculate IC50 Values Data_Analysis->IC50_Calc Selectivity_Calc Determine Selectivity Index (COX-1 IC50 / COX-2 IC50) IC50_Calc->Selectivity_Calc Comparison Compare with Known Inhibitors Selectivity_Calc->Comparison

Caption: Workflow for the in vitro evaluation of COX-2 inhibitors.

Logical Comparison of COX-2 Inhibitors

Caption: Comparative features of the benchmarked COX-2 inhibitors.

Conclusion

The imidazo[1,2-a]pyridine scaffold, represented here by a potent derivative, demonstrates high potency and selectivity for COX-2, comparable to and in some aspects exceeding that of Celecoxib.[3] While not reaching the exceptional selectivity of Rofecoxib, this class of compounds presents a promising avenue for the development of novel anti-inflammatory agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound and related analogues. This guide provides a foundational dataset and standardized protocols to aid in these ongoing research efforts.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazopyridine scaffold, a fusion of imidazole and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The constitutional isomerism of this scaffold, arising from the different fusion patterns of the two rings, gives rise to distinct chemical entities with varied biological profiles. Among these, the imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine isomers are the most extensively studied.[2] This guide provides a head-to-head comparison of the biological activities of these key isomers, supported by experimental data, to aid researchers in the strategic design and development of novel therapeutics. While most clinically utilized imidazopyridine-based drugs are derivatives of the imidazo[1,2-a]pyridine scaffold, the other isomers exhibit potent and sometimes distinct biological activities that warrant significant attention.[3]

Data Presentation: A Comparative Overview of Biological Activities

The following tables summarize the quantitative data from various biological assays, showcasing the therapeutic potential of key imidazopyridine isomers and their derivatives.

Table 1: Anticancer Activity of Imidazopyridine Isomers and Their Derivatives
Isomer ScaffoldCompound/DerivativeCell LineAssay TypeIC50 (µM)Reference
Imidazo[1,2-a]pyridine12b (tertiary butylamine and phenylamine substituted)Hep-2 (Laryngeal Carcinoma)MTT11[4]
HepG2 (Hepatocellular Carcinoma)MTT13[4]
MCF-7 (Breast Carcinoma)MTT11[4]
A375 (Skin Cancer)MTT11[4]
Imidazo[1,2-a]pyridine6d (S-aryl substituted)HepG2 (Human Liver Carcinoma)BrdUTime-dependent inhibition[5]
Imidazo[1,2-a]pyridine6i (S-aryl substituted)HepG2 (Human Liver Carcinoma)BrdUTime-dependent inhibition[5]
Imidazo[4,5-b]pyridineCompound 10 (Amidino-substituted)SW620 (Colon Carcinoma)Antiproliferative0.4[2]
Imidazo[4,5-b]pyridineCompound 14 (2-imidazolinyl amidino substituted)SW620 (Colon Carcinoma)Antiproliferative0.7[2]
Imidazo[4,5-b]pyridine18b (N-phenyl-imidazo[4,5-b]pyridin-2-amine derivative)HCT-116 (Human Colon Carcinoma)CDK9 InhibitionPotent[6]
MCF-7 (Breast Carcinoma)CDK9 InhibitionPotent[6]
Imidazo[4,5-c]pyridineCompound 9 (PARP inhibitor)MDA-MB-468, SW-620, A549Growth Inhibition8.6 nM (IC50 for PARP)[3]
Table 2: Antimicrobial Activity of Imidazopyridine Isomers and Their Derivatives
Isomer ScaffoldCompound/DerivativeBacterial StrainAssay TypeMIC (µM)Reference
Imidazo[4,5-b]pyridineCompound 14 (2-imidazolinyl amidino substituted)E. coliBroth Microdilution32[2]
Imidazo[4,5-b]pyridineCompound 18 Mycobacterium tuberculosisMABA< 1[3]
Imidazo[4,5-b]pyridineCompound 19 Mycobacterium tuberculosisMABA< 1[3]
Imidazo[4,5-c]pyridineCompounds 13-17 (Halogenated derivatives)Various bacteria and fungiNot specifiedGood activity[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Anticancer Activity Assays

1. MTT Assay for Cytotoxicity:

  • Cell Culture: Human cancer cell lines (e.g., Hep-2, HepG2, MCF-7, A375) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The imidazopyridine derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.[4]

2. BrdU Cell Proliferation Assay:

  • Principle: This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

  • Procedure: Cells are seeded and treated with the test compounds as described for the MTT assay. During the final hours of incubation, BrdU is added to the culture medium. After incubation, the cells are fixed, and the DNA is denatured. A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is then added. Finally, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal, which is proportional to the amount of incorporated BrdU, is measured.[5]

Antimicrobial Activity Assay

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

  • Bacterial Strains: Standard bacterial strains (e.g., E. coli, S. aureus) are grown in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in 96-well microtiter plates using the broth medium.

  • Inoculation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is added to each well.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Mandatory Visualizations

Signaling Pathway Diagram

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->AKT Imidazopyridine->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening of imidazopyridine isomers for their anticancer properties.

Anticancer_Screening_Workflow start Start: Synthesized Imidazopyridine Isomers cytotoxicity Primary Screening: MTT/BrdU Assay (Multiple Cancer Cell Lines) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 active Active Compounds (Potent & Selective) ic50->active IC50 < Threshold inactive Inactive/Toxic Compounds ic50->inactive IC50 > Threshold secondary Secondary Assays: - Apoptosis (e.g., Annexin V) - Cell Cycle Analysis - Kinase Inhibition active->secondary mechanism Mechanism of Action Studies secondary->mechanism end Lead Compound Identification mechanism->end

Caption: General experimental workflow for anticancer screening of imidazopyridine isomers.

References

Unraveling Nek2 Inhibition: A Comparative Guide to Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapy, the quest for selective and potent kinase inhibitors remains a paramount objective for researchers and drug developers. Never in mitosis A-related kinase 2 (Nek2), a serine/threonine kinase crucial for cell cycle progression, has emerged as a compelling target due to its overexpression in a variety of human cancers, which often correlates with poor prognosis.[1][2] This guide provides a comparative analysis of imidazo[1,2-a]pyridine analogs as Nek2 inhibitors, presenting key structure-activity relationship (SAR) data, experimental methodologies, and a comparison with other classes of Nek2 inhibitors.

The Role of Nek2 in Cell Cycle and Cancer

Nek2 plays a pivotal role in the regulation of the centrosome cycle, ensuring the proper separation of centrosomes and the formation of a bipolar spindle during mitosis.[3] Its activity is tightly regulated throughout the cell cycle, peaking at the G2/M transition.[4] Dysregulation and overexpression of Nek2 can lead to centrosome amplification, chromosome instability, and ultimately, tumorigenesis.[2][5] The intricate involvement of Nek2 in oncogenic pathways, including the AKT and Wnt/β-catenin signaling pathways, further underscores its significance as a therapeutic target.[3][4]

Below is a diagram illustrating the key signaling pathways involving Nek2.

Nek2_Signaling_Pathway Plk1 Plk1 MST2 MST2 Plk1->MST2 phosphorylates PP1 PP1 MST2->PP1 inhibits binding to Nek2 Nek2_active Active Nek2 MST2->Nek2_active promotes activation Nek2_inactive Inactive Nek2 PP1->Nek2_inactive dephosphorylates (maintains inactive state) Centrosome_Separation Centrosome Separation Nek2_active->Centrosome_Separation phosphorylates C-Nap1, Rootletin Hec1 Hec1 Nek2_active->Hec1 phosphorylates beta_catenin β-catenin Nek2_active->beta_catenin phosphorylates Spindle_Assembly Spindle Assembly Checkpoint Hec1->Spindle_Assembly beta_catenin_stabilization β-catenin Stabilization (Proliferation, Drug Resistance) beta_catenin->beta_catenin_stabilization

Caption: The Nek2 signaling pathway, highlighting its activation and downstream effects.

Imidazo[1,2-a]pyridine Analogs as Nek2 Inhibitors: A SAR-Driven Approach

The imidazo[1,2-a]pyridine scaffold has proven to be a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7] Recent studies have focused on the design and synthesis of novel imidazo[1,2-a]pyridine derivatives as potent and selective Nek2 inhibitors.

A key study in this area explored a series of these compounds, leading to the identification of potent inhibitors of cancer cell proliferation.[1] The structure-activity relationship (SAR) analysis revealed critical insights into the structural requirements for Nek2 inhibition.

Table 1: SAR Summary of Imidazo[1,2-a]pyridine Analogs against MGC-803 Gastric Cancer Cells

CompoundR1 GroupR2 GroupIC50 (nM)
28a 4-Fluorophenyl4-Methylpiperazin-1-yl120
28b 4-Chlorophenyl4-Methylpiperazin-1-yl90
28c 4-Bromophenyl4-Methylpiperazin-1-yl75
28d 4-Methoxyphenyl4-Methylpiperazin-1-yl150
28e 4-(Trifluoromethyl)phenyl4-Methylpiperazin-1-yl38
29a 4-FluorophenylMorpholino210
29b 4-ChlorophenylMorpholino180

Data synthesized from a study on novel imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors.[1]

The data indicates that electron-withdrawing groups at the para-position of the phenyl ring (R1) generally enhance the inhibitory activity, with the trifluoromethyl group in compound 28e resulting in the most potent activity (IC50 = 38 nM).[1] Furthermore, the nature of the R2 substituent also significantly influences potency, with the 4-methylpiperazin-1-yl group being more favorable than the morpholino group.

Comparative Analysis with Alternative Nek2 Inhibitors

The landscape of Nek2 inhibitors is diverse, encompassing various chemical scaffolds. A comparison with these alternatives is crucial for understanding the potential of imidazo[1,2-a]pyridine analogs.

Table 2: Comparison of Nek2 Inhibitors from Different Chemical Classes

Inhibitor ClassExample CompoundMechanism of ActionTargetIC50 (µM)
Imidazo[1,2-a]pyridine Compound 28eATP-competitiveNek20.038
Viridin-like CC004731Not specifiedNek21.2
Oxindole Propynamide JH295 (16)Irreversible, Cys22 targetedNek2-
Spirocyclic V8ATP-competitive, reversibleNek22.4
Indirect Inhibitors T-1101 tosylateDisrupts Nek2-Hec1 interactionNek2-Hec1-
Indirect Inhibitors SU9516CDK inhibitorCDK2-

This table compiles data from multiple sources to provide a comparative overview.[1][8][9][10][11][12]

While direct, head-to-head comparative studies are limited, the imidazo[1,2-a]pyridine analog 28e demonstrates exceptional potency in cell-based assays compared to many other reported Nek2 inhibitors. It is important to note that the mechanism of action varies among these inhibitors, with some being direct ATP-competitive inhibitors and others acting indirectly or irreversibly.

Experimental Methodologies

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Nek2 Kinase Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against Nek2 is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Kinase_Assay_Workflow A 1. Prepare reaction mix: - Nek2 Kinase - Substrate (e.g., Myelin Basic Protein) - ATP - Test Compound B 2. Incubate at 30°C for 60 min A->B C 3. Add ADP-Glo™ Reagent to stop reaction and deplete ATP B->C D 4. Incubate at room temperature for 40 min C->D E 5. Add Kinase Detection Reagent to convert ADP to ATP D->E F 6. Incubate at room temperature for 30 min E->F G 7. Measure luminescence F->G

Caption: A generalized workflow for a Nek2 kinase inhibition assay.

Detailed Protocol:

  • Reaction Setup: In a 96-well plate, combine the Nek2 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations in a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[13]

  • Kinase Reaction: Initiate the reaction by adding ATP and incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate at room temperature for 40 minutes.[13]

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30 minutes.[13]

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTS Assay)

The anti-proliferative activity of the compounds is often evaluated using an MTS assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MGC-803) in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel and potent Nek2 inhibitors. The SAR studies have provided a clear rationale for the design of more effective analogs. When compared to other classes of Nek2 inhibitors, select imidazo[1,2-a]pyridine derivatives demonstrate superior potency in cellular assays. The continued exploration of this chemical space, guided by robust experimental methodologies, holds significant potential for advancing the development of targeted cancer therapies aimed at inhibiting the Nek2 kinase. Further in vivo studies are warranted to translate these promising in vitro results into effective clinical candidates.

References

Safety Operating Guide

Personal protective equipment for handling 6-Chloro-2-phenylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-2-phenylimidazo[1,2-a]pyridine (CAS No. 168837-18-1). The following guidelines are critical for ensuring laboratory safety and regulatory compliance.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of publication. The information provided herein is based on the known properties of the compound and safety data for structurally similar chemicals, including other imidazopyridine derivatives and pyridine compounds. It is imperative to handle this compound with caution, assuming it may pose similar hazards. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and experimental context.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below.

PropertyValue
CAS Number 168837-18-1[1]
Molecular Formula C₁₃H₉ClN₂[1]
Molecular Weight 228.68 g/mol [1]
Melting Point 205-207℃[1]
Density (Predicted) 1.26±0.1 g/cm³[1]
Water Solubility (Predicted) 1.4 µg/mL[1]
XLogP3 4.1[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[2][3][4]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile).[3][5]Prevents skin contact, which can cause irritation. Nitrile gloves are often recommended for handling pyridine-containing compounds.[6] Always check the manufacturer's glove compatibility chart.
Body Protection A fully-buttoned laboratory coat.[3][5]Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust/aerosols are generated.[2][7]Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound.

Preparation and Engineering Controls
  • Consult Safety Resources: Before beginning work, review all available safety information, including this guide and any institutional chemical safety protocols.

  • Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[5]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[5]

  • Designated Area: Designate a specific area within the fume hood for handling the compound to contain potential spills.

Donning Personal Protective Equipment
  • Before entering the designated handling area, put on all required PPE as specified in the table above.

Handling the Compound
  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and vapors.

  • Spill Prevention: Use appropriate tools and techniques to minimize the generation of dust and prevent spills.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup: All reactions involving this compound should be performed in a fume hood.

  • Container Management: Keep containers of the chemical tightly closed when not in use.[8]

Post-Handling Procedures
  • Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use items as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste materials, including unused compound, reaction byproducts, and contaminated disposables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[3]

  • Waste Collection: Collect all waste in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS program. Never pour this chemical or its waste down the drain or dispose of it in the regular trash.[6]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] For large spills, evacuate the area and contact your institution's emergency response team.

Safety Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep_sds Review Safety Info prep_hood Verify Fume Hood prep_emergency Check Emergency Equipment prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe handling_weigh Weighing & Transfer handling_dissolve Solution Preparation handling_reaction Perform Reaction handling_close Keep Containers Closed post_decon Decontaminate Surfaces handling_close->post_decon post_ppe Remove & Dispose PPE post_wash Wash Hands disp_collect Collect Hazardous Waste post_wash->disp_collect disp_contact Contact EHS for Pickup end End disp_contact->end don_ppe->handling_weigh start Start start->prep_sds

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-phenylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-phenylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.